molecular formula C43H48O23 B12407783 5'''-O-Feruloyl complanatoside B

5'''-O-Feruloyl complanatoside B

Cat. No.: B12407783
M. Wt: 932.8 g/mol
InChI Key: UTPCLOFGDXGRFY-DYFGXVHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'''-O-Feruloyl complanatoside B is a useful research compound. Its molecular formula is C43H48O23 and its molecular weight is 932.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H48O23

Molecular Weight

932.8 g/mol

IUPAC Name

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4-/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1

InChI Key

UTPCLOFGDXGRFY-DYFGXVHQSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C\C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5'''-O-Feruloyl complanatoside B: Natural Occurrence, Isolation, and Biological Activity

This technical guide provides a comprehensive overview of this compound, a flavonoid glycoside with significant potential in pharmaceutical research and development. The document details its natural source, methods for its isolation and quantification, and current understanding of its biological activities and mechanisms of action.

Introduction to this compound

This compound is a complex flavonoid glycoside. Its chemical structure, characterized by a flavonoid core linked to sugar moieties and a feruloyl group, contributes to its biological activity. This compound is of growing interest to the scientific community due to its potential therapeutic applications in chronic diseases.

Chemical Structure:

  • Molecular Formula: C₄₃H₄₈O₂₃

  • CAS Number: 142473-98-1

Natural Occurrence and Source

The primary natural source of this compound is the seeds of Astragalus complanatus, a plant used in traditional medicine.[1] These seeds, known as Astragali Semen, contain a variety of bioactive compounds, including fatty acids, amino acids, polysaccharides, and other flavonoids and triterpene glycosides.[1]

Isolation and Quantification

The isolation and quantification of this compound from Astragalus complanatus seeds typically involve chromatographic techniques. While specific detailed protocols for this exact compound are not extensively published, general methodologies for isolating flavonoid glycosides from this plant source can be adapted.

Experimental Protocol: General Isolation of Flavonoid Glycosides from Astragalus complanatus Seeds

A common approach for the extraction and isolation of flavonoid glycosides from Astragali Semen involves the following steps:

  • Extraction: The dried and powdered seeds are typically extracted with a solvent such as 80% ethanol (B145695). This process is often optimized using techniques like ultrasound-assisted extraction to improve yield.

  • Fractionation: The crude ethanol extract is then subjected to fractionation using liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their chemical properties. Flavonoid glycosides are often enriched in the n-butanol fraction.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of column chromatography techniques. This may include:

    • Macroporous Resin Column Chromatography: To initially separate the flavonoid glycosides from other components.

    • Silica Gel Column Chromatography: For finer separation based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to obtain the pure compound. A C18 column is commonly used with a gradient elution system of acetonitrile (B52724) and water (often with a small percentage of acid like phosphoric acid to improve peak shape).

Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for the quantification of flavonoids in plant extracts.

Table 1: HPLC-UV Parameters for Analysis of Flavonoids in Astragali Complanati Semen

ParameterValue
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and 0.3% v/v phosphoric acid in water
Detection Wavelength 254 nm[2]
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL

Note: This table represents a typical methodology and may require optimization for the specific quantification of this compound.

Biological Activity and Mechanism of Action

Research suggests that the flavonoid-rich extracts of Astragalus complanatus seeds, which contain this compound, are associated with a range of biological activities, including roles in cardiovascular diseases, diabetes, and cancer.[1] The anti-inflammatory properties of these extracts are of particular interest.

Anti-Inflammatory Effects and Signaling Pathways

While studies on the specific mechanism of this compound are limited, research on the total extract of Astragali Semen provides insights into its potential anti-inflammatory actions. The extract has been shown to inhibit the production of pro-inflammatory mediators. A key signaling pathway implicated in this process is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .

The ethanolic extract of Astragalus complanatus seeds has been demonstrated to inhibit the activation of the NF-κB pathway in macrophages stimulated with lipopolysaccharide (LPS).[3][4] This inhibition is achieved by preventing the phosphorylation of IκB kinase (IKK) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][4] By blocking this pathway, the extract can reduce the expression of pro-inflammatory genes and the production of inflammatory cytokines.

Below is a diagram illustrating the proposed inhibitory effect of Astragalus complanatus seed extract on the NF-κB signaling pathway.

G Proposed Anti-Inflammatory Mechanism of Astragalus complanatus Seed Extract cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation ACS_Extract Astragalus complanatus Seed Extract ACS_Extract->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by Astragalus complanatus seed extract.

Future Directions

While the therapeutic potential of the flavonoid constituents of Astragalus complanatus seeds is evident, further research is required to specifically elucidate the pharmacological profile of this compound. Future studies should focus on:

  • Developing and validating robust analytical methods for the precise quantification of this compound in its natural source.

  • Conducting detailed in vitro and in vivo studies to isolate the specific biological activities of this compound and delineate its mechanism of action on key signaling pathways.

  • Evaluating the pharmacokinetic and pharmacodynamic properties of purified this compound to assess its potential as a drug candidate.

This in-depth understanding will be crucial for the successful translation of this natural product into novel therapeutic agents for the management of inflammatory and other chronic diseases.

References

The Enigmatic Assembly of a Bioactive Flavonoid: A Technical Guide to the Putative Biosynthesis of 5'''-O-Feruloyl Complanatoside B in Astragalus complanatus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – While the precise enzymatic steps leading to the formation of 5'''-O-Feruloyl complanatoside B in Astragalus complanatus remain a frontier in plant biochemistry, this technical guide synthesizes current knowledge on flavonoid biosynthesis to propose a putative pathway for this medicinally significant compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and metabolic engineering.

Astragalus complanatus, a perennial herb used in traditional medicine, is a rich source of bioactive flavonoids. Among these, this compound, an acylated flavonol glycoside, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through biotechnological approaches. To date, no comprehensive study has fully elucidated the specific enzymes responsible for the final glycosylation and feruloylation steps in the creation of this complex molecule. This guide, therefore, constructs a hypothetical pathway by drawing parallels with known flavonoid biosynthetic routes in related Astragalus species and other plants.

A Proposed Blueprint for Biosynthesis

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a well-established route for the production of a vast array of plant secondary metabolites. The proposed pathway can be dissected into three key stages: formation of the flavonol backbone, sequential glycosylation, and the final acylation step.

1. Formation of the Kaempferol (B1673270) Aglycone: The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This precursor then enters the flavonoid-specific pathway, where chalcone (B49325) synthase (CHS) catalyzes its condensation with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequent isomerization by chalcone isomerase (CHI) yields naringenin, a key flavanone (B1672756) intermediate. A cascade of hydroxylations and the introduction of a double bond by flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS), respectively, leads to the formation of the flavonol kaempferol.

2. Stepwise Glycosylation: The kaempferol aglycone is then proposed to undergo a series of glycosylation events, catalyzed by UDP-dependent glycosyltransferases (UGTs). Based on the structure of complanatoside B, a multi-step glycosylation cascade is hypothesized. This would involve the sequential addition of sugar moieties to the kaempferol backbone. While the specific UGTs from A. complanatus have not been characterized, studies in the closely related Astragalus membranaceus have identified several UGTs with activity towards flavonoids, suggesting the presence of homologous enzymes in A. complanatus.

3. The Final Feruloylation Step: The defining feature of this compound is the presence of a feruloyl group. This acylation is presumed to be the final step in the pathway, catalyzed by a feruloyl-CoA-dependent acyltransferase. This enzyme would transfer the feruloyl group from feruloyl-CoA to a specific hydroxyl group on one of the sugar residues of the glycosylated kaempferol intermediate. The identification and characterization of such an acyltransferase from A. complanatus is a critical missing piece of this biosynthetic puzzle.

Visualizing the Proposed Pathway

To facilitate a clearer understanding of the proposed biosynthetic route, the following diagrams illustrate the key transformations and logical flow.

General_Flavonoid_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric_acid->4-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone 4-Coumaroyl-CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS

Figure 1. Putative initial steps in the biosynthesis of the kaempferol backbone.

Putative_Complanatoside_B_Biosynthesis Kaempferol Kaempferol Kaempferol_glycoside_intermediate Kaempferol Glycoside (Complanatoside B precursor) Kaempferol->Kaempferol_glycoside_intermediate UGTs Feruloyl_Complanatoside_B 5'''-O-Feruloyl complanatoside B Kaempferol_glycoside_intermediate->Feruloyl_Complanatoside_B Acyltransferase Feruloyl-CoA Feruloyl-CoA Feruloyl-CoA->Feruloyl_Complanatoside_B

Figure 2. Hypothesized final steps in the formation of this compound.

Future Directions and Experimental Approaches

The elucidation of the complete biosynthetic pathway of this compound requires a multi-pronged experimental approach. The following outlines key methodologies that will be instrumental in validating and refining the proposed pathway:

Table 1: Key Experimental Protocols for Pathway Elucidation

ExperimentMethodologyObjective
Transcriptome Analysis RNA-sequencing of different tissues of A. complanatus (e.g., leaves, stems, roots, and flowers) to identify candidate genes involved in flavonoid biosynthesis, particularly UGTs and acyltransferases, by correlating their expression profiles with the accumulation of complanatoside B.To identify candidate genes encoding the biosynthetic enzymes.
Gene Cloning and Heterologous Expression Candidate genes identified from transcriptome analysis will be cloned and expressed in a suitable heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.To produce recombinant enzymes for functional characterization.
Enzyme Assays The activity of the recombinant enzymes will be tested in vitro using the putative substrates (e.g., kaempferol and its glycosides for UGTs; complanatoside B precursor and feruloyl-CoA for the acyltransferase). Reaction products will be analyzed by HPLC and LC-MS.To confirm the specific function and substrate specificity of the identified enzymes.
Gene Silencing/Knockout Techniques such as RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing could be employed in A. complanatus (if a transformation protocol is available) to silence or knock out the candidate genes. The metabolic profile of the resulting transgenic plants would be analyzed for changes in the accumulation of this compound.To validate the in vivo function of the candidate genes in the biosynthetic pathway.

Quantitative Data: A Call for Future Research

Currently, there is a lack of quantitative data in the scientific literature regarding the enzymatic kinetics and expression levels of the specific genes involved in the biosynthesis of this compound. Future research should focus on obtaining this critical information to build a more complete and quantitative model of the pathway.

Table 2: Desired Quantitative Data for Pathway Modeling

Data TypeParameterSignificance
Enzyme Kinetics Km, kcat, Vmax for each characterized enzyme.Provides insights into enzyme efficiency and substrate affinity, crucial for metabolic engineering efforts.
Gene Expression Levels Absolute or relative quantification of transcripts for biosynthetic genes in different tissues and developmental stages.Correlates gene activity with metabolite accumulation, helping to identify rate-limiting steps.
Metabolite Concentrations Quantification of this compound and its proposed intermediates in various plant tissues.Provides a direct measure of the pathway's output and helps to understand metabolic flux.

Conclusion

The biosynthesis of this compound in Astragalus complanatus presents an intriguing area of research with significant implications for drug development and biotechnology. While the complete pathway is yet to be fully unraveled, the proposed model in this guide provides a solid framework for future investigations. The application of modern molecular and biochemical techniques will be paramount in identifying and characterizing the missing enzymatic links, ultimately enabling the heterologous production of this valuable natural product. This endeavor will not only deepen our understanding of plant metabolic diversity but also pave the way for the sustainable production of plant-derived pharmaceuticals.

Unveiling the Spectroscopic Signature of 5'''-O-Feruloyl complanatoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and experimental protocols related to 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Core Data Presentation: Spectral Analysis

Molecular Structure:

This compound has the molecular formula C₄₃H₄₈O₂₃ and a molecular weight of approximately 932.8 g/mol .

Mass Spectrometry (MS) Data:

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 933.8. Fragmentation patterns would likely involve the loss of the feruloyl group (176 Da) and subsequent losses of the sugar moieties.

Nuclear Magnetic Resonance (NMR) Data:

The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the flavonoid aglycone (a derivative of kaempferol), the sugar units, and the feruloyl group. The presence of the feruloyl group would be indicated by signals in the aromatic region for its substituted benzene (B151609) ring and vinylic protons, as well as a methoxy (B1213986) group signal. The point of attachment at the 5''' position would be confirmed through long-range correlations in an HMBC experiment.

Experimental Protocols

The following outlines a general methodology for the isolation and characterization of flavonoid glycosides like this compound from plant material, based on established phytochemical techniques.

1. Extraction: The dried and powdered seeds of Astragalus complanatus are typically extracted with a polar solvent, such as 80% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The flavonoid glycosides are expected to concentrate in the ethyl acetate and n-butanol fractions.

3. Chromatographic Purification: The flavonoid-rich fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 material. Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to establish the connectivity of protons and carbons and to determine the structure of the aglycone, the sugar sequence, and the position of the feruloyl group.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material (Astragalus complanatus seeds) extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chromatography Column Chromatography (Silica, Sephadex) partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Isolated this compound prep_hplc->pure_compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis structure_determination Structure Determination ms_analysis->structure_determination nmr_analysis->structure_determination

General workflow for natural product isolation.

As no specific signaling pathways for this compound have been definitively elucidated, a diagram of such is not included. Research into the biological activities of this compound and its parent, complanatoside B, is ongoing and may reveal its role in cellular signaling in the future.

The Discovery and Therapeutic Potential of Complanatoside B and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complanatoside B, a flavonoid glycoside isolated from Astragali Complanati Semen, has emerged as a molecule of interest due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of complanatoside B. In light of the limited research on its derivatives, this document also presents a prospective look into the synthesis and evaluation of novel complanatoside B analogues. Detailed experimental protocols for the isolation of the parent compound, its pharmacokinetic analysis, and proposed synthetic routes for its derivatives are provided. Furthermore, key signaling pathways associated with the anti-inflammatory effects of flavonoids are illustrated to provide a mechanistic context for future research and drug development endeavors.

Discovery and History of Complanatoside B

Complanatoside B is a flavonoid glycoside naturally occurring in the seeds of Astragalus complanatus. Its discovery is part of the broader scientific investigation into the chemical constituents of medicinal plants used in traditional medicine. Astragali Complanati Semen has a history of use for its therapeutic properties, which has prompted researchers to isolate and identify its bioactive components.

The isolation and structural elucidation of complanatoside B and its analogue, complanatoside A, have been achieved through modern chromatographic and spectroscopic techniques. These compounds are part of a larger family of flavonoids found in various species of the Astragalus genus. While research on complanatoside B is still in its early stages, initial studies have pointed towards its potential as an anti-inflammatory agent. A key study has investigated its pharmacokinetic profile in rats, providing foundational data for its absorption, distribution, metabolism, and excretion (ADME) properties.

Currently, there is a notable absence of published research on the synthesis and biological activities of complanatoside B derivatives. This presents a significant opportunity for medicinal chemists and pharmacologists to explore the structure-activity relationships of this natural product and to develop novel derivatives with enhanced therapeutic properties.

Quantitative Data

The primary quantitative data available for complanatoside B pertains to its pharmacokinetic profile in rats. The following table summarizes the key parameters from a study comparing the administration of raw and salt-processed Astragali Complanati Semen.

Pharmacokinetic Parameter Raw Group Processed Group Significance
Tmax (h) Not significantly differentNot significantly different-
Cmax (µg/L) Value not specifiedSignificantly increasedP<0.05
AUC (0-12h) (µg·h/L) Value not specifiedSignificantly increasedP<0.05
MRT (0-12h) (h) 3.34 ± 0.441.81 ± 0.36P<0.05

Table 1: Pharmacokinetic parameters of complanatoside B in rats after oral administration of raw and salt-processed Astragali Complanati Semen extract.[1]

Experimental Protocols

Isolation of Complanatoside B from Astragalus complanatus

The following is a generalized protocol for the isolation of flavonoids from Astragalus species, which can be adapted for the specific isolation of complanatoside B.

  • Extraction:

    • Air-dried and powdered seeds of Astragalus complanatus are extracted with 70% ethanol (B145695) at room temperature for 24 hours.

    • The extraction process is repeated three times.

    • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which is typically rich in flavonoid glycosides, is collected and concentrated.

  • Chromatographic Purification:

    • The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).

    • The column is eluted with a gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing complanatoside B are pooled and further purified by repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure complanatoside B.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Pharmacokinetic Study of Complanatoside B in Rats

The following is a generalized protocol for a pharmacokinetic study in rats, based on the available abstract.[1]

  • Animals:

    • Male Sprague-Dawley rats (200-250 g) are used.

    • Animals are housed in a controlled environment with free access to food and water.

    • Rats are fasted for 12 hours before the experiment.

  • Drug Administration:

    • An extract of Astragali Complanati Semen (either raw or salt-processed) is administered orally by gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.3 mL) are collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Sample Preparation:

    • Aliquots of plasma are deproteinized with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • An internal standard (e.g., rutin) is added to each sample.

    • Samples are vortexed and centrifuged to precipitate proteins.

    • The supernatant is collected and analyzed.

  • UPLC-MS/MS Analysis:

    • An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system is used for the quantitative analysis of complanatoside B.

    • Chromatographic separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile (B52724) and water containing 0.1% formic acid).

    • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including Cmax, Tmax, AUC, and MRT, are calculated using appropriate software (e.g., DAS 3.2.6).

Proposed Synthesis of Complanatoside B Derivatives

Given the lack of published methods for the synthesis of complanatoside B derivatives, a general approach for the synthesis of flavonoid O-glycoside derivatives is proposed. This would involve the chemical or enzymatic modification of the sugar moieties or the aglycone.

  • Chemical Synthesis of O-Glycoside Derivatives:

    • Protection of Hydroxyl Groups: The hydroxyl groups on the flavonoid aglycone and the sugar moieties of complanatoside B are selectively protected using standard protecting groups (e.g., acetyl, benzoyl, or silyl (B83357) groups).

    • Glycosylation: The protected aglycone is then glycosylated with a desired protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter (e.g., silver triflate or TMSOTf).

    • Deprotection: The protecting groups are removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final derivative.

  • Enzymatic Synthesis:

    • Glycosyltransferases can be used for the regioselective and stereoselective synthesis of glycoside derivatives.[2][3]

    • This method offers milder reaction conditions and avoids the need for protection and deprotection steps.[2][3]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathways of Flavonoids

Flavonoids are known to exert their anti-inflammatory effects by modulating various signaling pathways. The following diagram illustrates the key pathways, including NF-κB, MAPK, and Nrf2, that are likely relevant to the mechanism of action of complanatoside B.

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimuli (LPS, etc.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates AP-1 AP-1 MAPKs->AP-1 activates Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1 Keap1 Keap1->Nrf2 degrades Complanatoside B Complanatoside B & Derivatives Complanatoside B->IKK Complanatoside B->MAPKs Complanatoside B->Keap1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF-κB_nuc->Inflammatory_Genes AP-1->Inflammatory_Genes ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Putative anti-inflammatory signaling pathways modulated by complanatoside B.

Proposed Experimental Workflow for Derivative Synthesis and Evaluation

The following diagram outlines a logical workflow for the synthesis and biological evaluation of novel complanatoside B derivatives.

derivative_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Complanatoside B Protection Protection of -OH groups Start->Protection Derivatization Chemical or Enzymatic Derivatization Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection Purification Purification (HPLC) Deprotection->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivatives Complanatoside B Derivatives Characterization->Derivatives In_Vitro_Toxicity In Vitro Cytotoxicity Assay Derivatives->In_Vitro_Toxicity Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO production in macrophages) In_Vitro_Toxicity->Anti_inflammatory_Screening Lead_Selection Lead Derivative Selection Anti_inflammatory_Screening->Lead_Selection Lead_Selection->Derivatization Inactive/Optimize Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR) Lead_Selection->Mechanism_Studies Active In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies

Caption: Proposed workflow for the synthesis and evaluation of complanatoside B derivatives.

Future Directions and Conclusion

Complanatoside B represents a promising natural product scaffold for the development of new anti-inflammatory agents. The existing pharmacokinetic data, although limited, provides a foundation for further preclinical development. The clear gap in the literature regarding its derivatives highlights a significant opportunity for research in this area.

The proposed synthetic strategies, coupled with a systematic biological evaluation workflow, can pave the way for the discovery of novel complanatoside B analogues with improved potency, selectivity, and pharmacokinetic properties. Future studies should focus on elucidating the precise molecular targets of complanatoside B and its derivatives and on evaluating their efficacy in relevant animal models of inflammatory diseases. This in-depth technical guide serves as a valuable resource for researchers poised to explore the therapeutic potential of this intriguing flavonoid glycoside.

References

The Multifaceted Biological Activities of Flavonoids from Semen Astragali Complanati: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semen Astragali Complanati, the dried ripe seed of Astragalus complanatus, is a traditional Chinese medicine with a long history of use in treating a variety of ailments. Modern phytochemical research has identified flavonoids as one of the principal bioactive components responsible for its therapeutic effects.[1][2] This technical guide provides an in-depth overview of the biological activities of flavonoids derived from Semen Astragali Complanati, with a focus on their antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Key Bioactive Flavonoids

A number of flavonoids have been isolated and identified from Semen Astragali Complanati. These include, but are not limited to, complanatuside (B1669303), rhamnocitrin (B192594), kaempferol (B1673270) and its glycosides, quercetin, and calycosin.[3] The biological activities discussed in this guide are attributed to both the synergistic effects of the total flavonoid extracts and the specific actions of these individual compounds.

Antioxidant Activity

The antioxidant properties of flavonoids from Semen Astragali Complanati are a cornerstone of their therapeutic potential, contributing to their efficacy in mitigating oxidative stress-related pathologies.[2]

Quantitative Data

The antioxidant capacity of extracts from Semen Astragali Complanati has been quantified using various assays. The total phenolic content and the ability to scavenge free radicals are key indicators of this activity.

ParameterMethodResultReference
Total Phenolic ContentFolin-Ciocalteu40.12 ± 1.10 mg gallic acid/g dry seed[4]
Antioxidant CapacityDPPH Radical Scavenging0.85 ± 0.13 mg dry extract/mg DPPH[4]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the spectrophotometric determination of antioxidant activity by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1.2.1. Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Test samples (flavonoid extracts or isolated compounds)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

1.2.2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store in a dark, refrigerated container.

  • Test Sample Solutions: Prepare a series of concentrations of the flavonoid samples in methanol.

  • Positive Control Solutions: Prepare a series of concentrations of the positive control in methanol.

1.2.3. Assay Procedure

  • In a test tube or microplate well, mix a defined volume of the test sample or positive control with a defined volume of the DPPH working solution.

  • Include a control containing methanol instead of the test sample.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

1.2.4. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control reaction.

  • A_sample is the absorbance of the reaction with the test sample.

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH with Sample/Control prep_dpph->mix prep_sample Prepare Flavonoid Samples prep_sample->mix prep_control Prepare Positive Control prep_control->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate

Caption: Workflow for DPPH antioxidant assay.

Anti-inflammatory Activity

Flavonoids from Semen Astragali Complanati exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5]

Quantitative and Qualitative Data

The anti-inflammatory activity of these flavonoids has been demonstrated through the inhibition of inflammatory markers in cell-based assays.

Flavonoid/ExtractModel SystemEffectReference
Total Flavonoids (TFACS)Lipopolysaccharide (LPS)-induced RAW 264.7 macrophagesSignificantly reduced levels of inflammatory cytokines.[1]
ComplanatusideCytokine-induced HaCaT cellsDecreased IL-1β levels by 11.7-32.9% at concentrations of 1-20 µM.[6]
ComplanatusideCytokine-induced HaCaT cellsDose-dependently reduced the elevated levels of iNOS and COX-2.[6]
Signaling Pathways

The anti-inflammatory actions of flavonoids from Semen Astragali Complanati are mediated through the inhibition of pro-inflammatory signaling pathways, including NF-κB, p38 MAPK, and JNK.[7]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB activates AP1 AP-1 p38->AP1 activates JNK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines induces iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 induces AP1->Cytokines induces Flavonoids Semen Astragali Complanati Flavonoids Flavonoids->IKK inhibits Flavonoids->p38 inhibits Flavonoids->JNK inhibits

Caption: Anti-inflammatory signaling pathway.

Hepatoprotective Activity

Total flavonoids from Semen Astragali Complanati (TFACS) have demonstrated a protective effect against chronic liver injury. This protection is attributed to the modulation of specific signaling pathways involved in cell survival and death.[1]

Signaling Pathways

TFACS exert their hepatoprotective effects by inhibiting the PI3K/Akt and ferroptosis signaling pathways.[1]

Hepatoprotective_Pathway TFACS Total Flavonoids from Semen Astragali Complanati (TFACS) PI3K PI3K TFACS->PI3K inhibits Ferroptosis Ferroptosis TFACS->Ferroptosis inhibits Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival LiverInjury Chronic Liver Injury CellSurvival->LiverInjury prevents Ferroptosis->LiverInjury

Caption: Hepatoprotective signaling pathways.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol describes the detection of key proteins in the PI3K/Akt pathway by Western blotting to assess pathway activation.

3.2.1. Materials and Reagents

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-PI3K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., chemiluminescence imager)

3.2.2. Procedure

  • Cell Lysis: Treat cells with the flavonoid compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-Akt).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Anticancer Activity

Flavonoids from Semen Astragali Complanati have been shown to possess anticancer properties, although quantitative data for specific flavonoids from this plant are limited in the current literature.[2][5] The total flavonoid extract has demonstrated anti-tumor effects in vivo.[8] Kaempferol, a flavonoid found in Semen Astragali Complanati, is known to inhibit cancer progression through various mechanisms, including the modulation of the PI3K/Akt signaling pathway.

Quantitative Data
Signaling Pathways

The anticancer activity of kaempferol, a key flavonoid in Semen Astragali Complanati, is partly mediated through the inhibition of the PI3K/Akt pathway, which is crucial for cancer cell proliferation and survival.

Anticancer_Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K inhibits Akt Akt PI3K->Akt activates CellProliferation Cancer Cell Proliferation Akt->CellProliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Caption: Anticancer signaling pathway of Kaempferol.

Conclusion and Future Directions

The flavonoids from Semen Astragali Complanati exhibit a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, hepatoprotective, and potential anticancer effects. These activities are underpinned by the modulation of key cellular signaling pathways such as PI3K/Akt, NF-κB, and MAPK. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area.

Future investigations should focus on:

  • Elucidating the specific IC50 values of individual flavonoids from Semen Astragali Complanati against a comprehensive panel of cancer cell lines.

  • Quantifying the inhibitory effects of these flavonoids on the production of a wider range of inflammatory cytokines.

  • Conducting in-depth mechanistic studies to fully unravel the molecular targets of these compounds.

  • Performing preclinical and clinical studies to evaluate the therapeutic potential of these flavonoids in various disease models.

The continued exploration of the biological activities of flavonoids from Semen Astragali Complanati holds significant promise for the development of novel therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide on the In Vitro Antioxidant Activity of 5'''-O-Feruloyl Complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from Astragalus complanatus.[1] Flavonoids from this genus are recognized for their potential health benefits, including antioxidant properties.[2] The antioxidant activity of extracts from Astragalus complanatus has been evaluated, and this activity is largely attributed to their rich phenolic and flavonoid content.[3] This technical guide outlines the standard methodologies used to assess in vitro antioxidant activity and presents available data on extracts containing this compound.

Data Presentation: In Vitro Antioxidant Activity of Astragalus complanatus Extracts

The following table summarizes the quantitative data on the antioxidant activity of an ultrasound-cellulase synergistic extract of Astragali complanati Semen.

Antioxidant AssayParameterResultReference
DPPH Radical Scavenging ActivityIC5011.851 µg/mL[4]
ABTS+ Radical Scavenging ActivityIC5023.426 µg/mL[4]

Note: IC50 (half maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of pure this compound.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test sample (this compound or extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample preparation: Dissolve the test sample in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging effect (%) = [(A0 - A1) / A0] x 100 Where A0 is the absorbance of the control (DPPH solution without sample) and A1 is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS

  • Potassium persulfate

  • Methanol or ethanol

  • Test sample

  • Positive control (e.g., Trolox, Ascorbic acid)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Working solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the test sample.

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging effect (%) = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the ABTS•+ solution without the sample and Asample is the absorbance in the presence of the sample.

  • IC50 Determination: The IC50 value is calculated from the plot of scavenging activity against the sample concentration.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPZ) complex to the ferrous form (Fe2+), which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl3) solution (20 mM in water)

  • Test sample

  • Standard (e.g., FeSO4·7H2O)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl3 solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample preparation: Prepare different concentrations of the test sample.

  • Reaction: Add a small volume of the sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known Fe2+ concentration and is expressed as Fe2+ equivalents (e.g., in µM Fe2+/mg of sample).

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Test Sample (Serial Dilutions) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Mix Mix Sample and ABTS•+ Solution ABTS_rad->Mix Sample_sol Test Sample (Serial Dilutions) Sample_sol->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPZ, FeCl3) Mix Mix Sample and FRAP Reagent FRAP_reagent->Mix Sample_sol Test Sample (Serial Dilutions) Sample_sol->Mix Incubate Incubate at 37°C (e.g., 4 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (Fe2+ equivalents) Measure->Calculate Antioxidant_Mechanism cluster_flavonoid This compound cluster_radicals Reactive Oxygen Species (ROS) cluster_outcome Outcome Flavonoid Phenolic Hydroxyl Groups (Electron/Hydrogen Donor) ROS Free Radicals (e.g., DPPH•, ABTS•+) Flavonoid->ROS Donates e- or H+ Oxidized_Flavonoid Stabilized Flavonoid Radical Flavonoid->Oxidized_Flavonoid is oxidized to Neutralized Neutralized Radicals (Stable Molecules) ROS->Neutralized is neutralized to

References

Potential Therapeutic Targets of 5'''-O-Feruloyl Complanatoside B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from Astragali Semen, the seeds of Astragalus complanatus. This plant has a history of use in traditional Chinese medicine for the treatment of a variety of chronic conditions, including cardiovascular diseases, diabetes, and cancers. While research on the specific molecular targets of this compound is still emerging, studies on the total flavonoid extracts of Astragali Semen have revealed significant anti-inflammatory and anticancer activities. This guide synthesizes the current understanding of the potential therapeutic targets of this compound, drawing from the broader research on its source extract. The primary mechanisms identified revolve around the modulation of the NF-κB signaling pathway in inflammation and the induction of apoptosis in cancer cells.

Potential Therapeutic Area: Anti-Inflammatory Effects

The anti-inflammatory properties of Astragali Complanati Semen extract (ACSE) are a promising area of investigation for this compound. Research has demonstrated that ACSE can significantly suppress the inflammatory response in macrophages.

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.

Studies on ACSE suggest that its components, likely including this compound, interfere with this cascade.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p p-IκBα IkBa_p65_p50->IkBa_p Releases DNA DNA p65_p50->DNA Translocates to Nucleus and Binds p65_p50->DNA Inhibited Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation ACSE Astragali Complanati Semen Extract (contains 5'''-O-Feruloyl complanatoside B) ACSE->IKK Inhibits Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS) DNA->Pro_inflammatory_genes Initiates

Figure 1: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Quantitative Data from ACSE Studies

The following table summarizes the inhibitory effects of Astragali Complanati Semen extract (ACSE) on the production of pro-inflammatory mediators in LPS-stimulated macrophages. While this data is for the whole extract, it provides a basis for the potential efficacy of its constituents.

MediatorCell LineStimulantACSE Concentration (µg/mL)Inhibition (%)
Nitric Oxide (NO)J774 MacrophagesLPS (1 µg/mL)50Significant
TNF-αJ774 MacrophagesLPS (1 µg/mL)50Significant
IL-1βJ774 MacrophagesLPS (1 µg/mL)50Significant
IL-6J774 MacrophagesLPS (1 µg/mL)50Significant
Experimental Protocols for Anti-Inflammatory Assays

J774 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a 10-minute incubation at room temperature. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

To assess the activation of the NF-κB pathway, the phosphorylation of IKK and the nuclear translocation of p65 are analyzed by Western blotting.

  • Preparation of Cytosolic and Nuclear Extracts: Cells are harvested and lysed using a nuclear extraction kit to separate the cytosolic and nuclear fractions.

  • Protein Quantification: Protein concentrations are determined using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against phospho-IKKα/β, IKKα/β, p65, and loading controls (e.g., β-actin for cytosolic fraction and PARP for nuclear fraction). After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

western_blot_workflow start Cell Culture and Treatment harvest Harvest Cells start->harvest lysis Cytosolic and Nuclear Fractionation harvest->lysis quantification BCA Protein Assay lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IKK, anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western blot workflow for NF-κB pathway analysis.

Potential Therapeutic Area: Anticancer Effects

The total flavonoid fraction from Astragalus complanatus (FAC) has demonstrated anticancer properties, suggesting that this compound may contribute to these effects. The primary mechanism appears to be the induction of apoptosis and inhibition of metastasis.

Core Mechanism: Modulation of Apoptosis and Metastasis-Related Proteins

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with proteins like Bcl-2 being anti-apoptotic and others like caspases being pro-apoptotic.

In the context of cancer metastasis, focal adhesion kinase (FAK) is a critical signaling protein that promotes cell migration and invasion. Conversely, Breast Cancer gene 1 (BRCA1) is a tumor suppressor involved in DNA repair and the regulation of cell proliferation.

Studies on FAC indicate an effect on these key proteins, leading to a pro-apoptotic and anti-metastatic cellular environment.

anticancer_pathway cluster_apoptosis Apoptosis Regulation cluster_metastasis Metastasis Regulation FAC Flavonoids from Astragalus complanatus (contains 5'''-O-Feruloyl complanatoside B) Bcl2 Bcl-2 (Anti-apoptotic) FAC->Bcl2 Downregulates Caspase9 Caspase-9 (Pro-apoptotic) FAC->Caspase9 Upregulates FAK FAK (Promotes Metastasis) FAC->FAK Downregulates BRCA1 BRCA1 (Tumor Suppressor) FAC->BRCA1 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase9->Apoptosis Metastasis Metastasis FAK->Metastasis BRCA1->Metastasis

Figure 3: Proposed anticancer mechanisms of action.
Quantitative Data from FAC Studies

The following table summarizes the effects of the total flavonoid fraction from Astragalus complanatus (FAC) on the expression of key regulatory proteins in breast cancer cells.

ProteinCell LineFAC TreatmentEffect on Protein Expression
Bcl-2Breast Cancer CellsDose-dependentReduced
Caspase-9Breast Cancer CellsDose-dependentIncreased
FAKBreast Cancer CellsDose-dependentReduced
BRCA1Breast Cancer CellsDose-dependentIncreased
Experimental Protocols for Anticancer Assays

Human breast cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is measured at 450 nm to determine cell viability.

Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Treated cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Similar to the protocol for NF-κB analysis, Western blotting can be used to measure the expression levels of Bcl-2, Caspase-9, FAK, and BRCA1 in treated cancer cells.

Conclusion and Future Directions

The existing research on the extracts of Astragali Semen provides a strong foundation for investigating the therapeutic potential of its constituent, this compound. The inhibition of the NF-κB pathway and the modulation of key proteins in apoptosis and metastasis are promising avenues for drug development in inflammatory diseases and oncology.

However, it is crucial to emphasize that the studies to date have focused on the whole extract or the total flavonoid fraction. Future research should prioritize the isolation and purification of this compound to:

  • Confirm Direct Activity: Unequivocally demonstrate that this compound is responsible for the observed anti-inflammatory and anticancer effects.

  • Determine Potency: Establish quantitative measures of its activity, such as IC₅₀ values, for specific molecular targets.

  • Elucidate Detailed Mechanisms: Investigate its direct binding partners and further unravel the downstream signaling consequences.

  • In Vivo Efficacy: Evaluate its therapeutic potential in animal models of inflammatory diseases and cancer.

By undertaking these focused investigations, the full therapeutic value of this compound can be ascertained, potentially leading to the development of novel therapies.

A Comprehensive Technical Guide to Feruloylated Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of feruloylated flavonoid glycosides, a unique class of polyphenolic compounds characterized by a flavonoid core, a sugar moiety, and an ester-linked ferulic acid group. This acylation can significantly modify the parent flavonoid's physicochemical properties and biological activities, making these compounds a subject of growing interest in pharmacology and drug development. This document covers their structural characterization, synthesis, biological activities—supported by quantitative data—and the molecular mechanisms underlying their effects. Detailed experimental protocols for key assays are also provided.

Introduction to Feruloylated Flavonoid Glycosides

Feruloylated flavonoid glycosides are naturally occurring secondary metabolites found in various plants. Structurally, they consist of a flavonoid aglycone (such as quercetin (B1663063) or kaempferol) linked to a sugar molecule (like glucose or rhamnose), which is in turn esterified with ferulic acid. This feruloyl group, a derivative of cinnamic acid, enhances the lipophilicity and stability of the flavonoid glycoside, which can influence its absorption, bioavailability, and interaction with biological targets.[1] These modifications often result in potent biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[2]

Synthesis and Structural Characterization

The structural elucidation of feruloylated flavonoid glycosides relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for unambiguously identifying these complex structures.[3]

Structural Characterization
  • Mass Spectrometry (MS): Tandem MS (MS/MS) is crucial for identifying the aglycone, the sugar sequence, and the acyl group. Fragmentation analysis typically shows the neutral loss of the sugar and acyl moieties, helping to pinpoint the locations of glycosylation and acylation.[3][4][5] High-resolution mass spectrometry provides the elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR provide detailed information about the structure. The signals from the flavonoid skeleton, the sugar protons (especially the anomeric proton), and the characteristic signals of the feruloyl group (including the vinyl protons and methoxy (B1213986) group) allow for complete structural assignment. 2D-NMR experiments like HMBC and HSQC are used to establish the connectivity between the flavonoid, the sugar, and the feruloyl moiety.[6]

Table 1: Representative Spectroscopic Data for a Feruloylated Flavonoid Glycoside (Tiliroside)

Compound Formula Key ¹H-NMR Signals (in CD₃OD) Key ¹³C-NMR Signals (in CD₃OD) Mass Spec (m/z)

| Tiliroside (B191647) (Kaempferol-3-O-(6"-O-p-coumaroyl)-β-D-glucoside)* | C₃₀H₂₆O₁₃ | Kaempferol: δ 8.05 (2H, d, H-2',6'), 6.90 (2H, d, H-3',5'), 6.38 (1H, d, H-8), 6.19 (1H, d, H-6). Glucose: δ 5.24 (1H, d, H-1"). Coumaroyl: δ 7.45 (2H, d), 6.80 (2H, d), 7.63 (1H, d), 6.35 (1H, d). | Kaempferol: δ 158.5 (C-5), 160.2 (C-4'), 179.4 (C-4). Glucose: δ 104.8 (C-1"). Coumaroyl: δ 168.9 (C=O), 146.9, 116.8 (vinyl CH). | 593 [M-H]⁻ |

*Note: Tiliroside is acylated with p-coumaric acid, a close structural analog of ferulic acid. Specific data for a feruloylated flavonoid glycoside was not available in the search results, but this serves as a representative example of the data type.

Synthesis and Extraction

Feruloylated flavonoid glycosides can be obtained through extraction from plant sources or via enzymatic synthesis.

  • Extraction: Traditional methods like maceration and Soxhlet extraction using solvents such as methanol (B129727) or ethanol (B145695) are commonly employed to extract these compounds from dried plant material.[7]

  • Enzymatic Synthesis: Lipases are often used to catalyze the transesterification reaction between a flavonoid glycoside and a ferulic acid ester (e.g., ethyl ferulate) in a non-aqueous solvent system. This method offers high regioselectivity, attaching the feruloyl group to a specific hydroxyl position on the sugar.[1]

Biological Activities and Quantitative Data

These compounds exhibit a range of biological activities, which are summarized below with available quantitative data.

Antioxidant Activity

The ability to scavenge free radicals is a hallmark of flavonoids, and the addition of a feruloyl group can modulate this activity. The antioxidant capacity is commonly measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Antioxidant Activity of Tiliroside

Compound Assay IC₅₀ (µM) Reference
Tiliroside DPPH radical scavenging 6.0 [8]
Tiliroside Superoxide radical scavenging 21.3 [8]
Tiliroside Enzymatic lipid peroxidation inhibition 12.6 [8]
Tiliroside Non-enzymatic lipid peroxidation inhibition 28.0 [8]

| Ferulic Acid | DPPH radical scavenging | 9.9 (µg/mL) |[9] |

IC₅₀ is the concentration required to achieve 50% of the maximal effect.

Anti-inflammatory Activity

Feruloylated flavonoid glycosides can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators. Tiliroside has been shown to possess significant anti-inflammatory effects both in vitro and in vivo.[8]

Table 3: Anti-inflammatory Activity of Tiliroside

Compound Model / Assay Metric Value Reference
Tiliroside TPA-induced mouse ear inflammation ED₅₀ 357 µ g/ear [8]

| Tiliroside | Phospholipase A₂-induced mouse paw edema | ED₅₀ | 35.6 mg/kg |[8] |

ED₅₀ is the dose required to achieve 50% of the maximal effect.

Enzyme Inhibitory Activity

Flavonoids are known inhibitors of various enzymes. While specific data for feruloylated flavonoid glycosides is sparse, related acylated flavonoids show potent inhibition of enzymes like α-glucosidase and acetylcholinesterase.[1] For comparison, the inhibitory activity of non-acylated flavonoid glycosides on angiotensin-converting enzyme (ACE) is presented.

Table 4: Enzyme Inhibitory Activity of Related Flavonoid Glycosides

Compound Enzyme IC₅₀ (µM) Reference
Rutin (Quercetin 3-O-glycoside) Angiotensin-Converting Enzyme (ACE) 64 [10]
Rhoifolin (Apigenin 7-O-glycoside) Angiotensin-Converting Enzyme (ACE) 183 [10]

| Quercetin-3-O-glucoside | Angiotensin-Converting Enzyme (ACE) | ~143.5 |[11] |

Mechanisms of Action & Signaling Pathways

The biological effects of feruloylated flavonoid glycosides are mediated through their interaction with key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Modulation of NF-κB and MAPK Signaling Pathways

Inflammation is largely regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[12] Lipopolysaccharide (LPS) from bacteria is a common inflammatory stimulus that activates these pathways in immune cells like macrophages.

Flavonoids, and specifically ferulic acid, have been shown to inhibit the activation of NF-κB.[13][14] This is achieved by preventing the degradation of its inhibitor, IκBα, thereby blocking the translocation of the active NF-κB p65 subunit to the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[13][15]

Similarly, flavonoids can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[16][17][18] Since the MAPK pathway is upstream of NF-κB activation, its inhibition contributes to the overall anti-inflammatory effect.[16]

Inflammatory_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Cytokines Inflammatory Mediators Genes->Cytokines FFG Feruloylated Flavonoid Glycosides FFG->MAPK Inhibits FFG->IKK Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by feruloylated flavonoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of feruloylated flavonoid glycosides.

Extraction and Synthesis Workflow

Extraction_Synthesis_Workflow cluster_extraction Natural Extraction cluster_synthesis Enzymatic Synthesis p1 Plant Material (e.g., leaves, flowers) p2 Drying & Grinding p1->p2 p3 Solvent Extraction (Maceration/Soxhlet) p2->p3 p4 Crude Extract p3->p4 p5 Chromatographic Purification (e.g., Column, HPLC) p4->p5 p6 Isolated FFG p5->p6 s1 Flavonoid Glycoside s3 Lipase-catalyzed Transesterification (in organic solvent) s1->s3 s2 Ferulic Acid Ester s2->s3 s4 Reaction Mixture s3->s4 s5 Purification s4->s5 s6 Synthesized FFG s5->s6

Caption: General workflow for obtaining feruloylated flavonoid glycosides (FFG).

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

  • Sample Preparation: Dissolve the test compound (feruloylated flavonoid glycoside) and a positive control (e.g., ascorbic acid) in methanol to create a series of dilutions.[19]

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH working solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.[19]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the scavenging percentage against the sample concentration and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[20]

Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

This cell-based assay evaluates the ability of a compound to inhibit the production of inflammatory mediators.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[13]

  • Treatment: Remove the medium. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells at a final concentration of 100-1000 ng/mL to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).[13][14]

  • Incubation: Incubate the plate for 18-24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell culture supernatant. Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay. Read the absorbance at 540 nm.[21]

    • Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[9]

  • IC₅₀ Determination: Calculate the percentage inhibition of NO or cytokine production for each concentration of the test compound relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This fluorometric or spectrophotometric assay measures the inhibition of ACE, a key enzyme in blood pressure regulation.

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl buffer, pH 8.3), ACE enzyme solution (e.g., 100 mU/mL), and the substrate solution (e.g., Hippuryl-His-Leu or a fluorogenic substrate).[22][23]

  • Sample Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., Captopril).[22]

  • Reaction Setup: In a 96-well plate, add the test compound dilution, followed by the ACE enzyme solution. Pre-incubate at 37°C for 5-10 minutes.[22][23]

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as 1 M HCl.[22]

  • Measurement:

    • Spectrophotometric Method: Extract the product (hippuric acid) with ethyl acetate, evaporate the solvent, re-dissolve in water, and measure the absorbance at 228 nm.[22]

    • Fluorometric Method: If using a fluorogenic substrate, measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 320/405 nm).

  • Calculation and IC₅₀ Determination: Calculate the percentage of ACE inhibition for each sample concentration and determine the IC₅₀ value.[10]

Conclusion

Feruloylated flavonoid glycosides represent a promising class of natural products with significant therapeutic potential. The addition of a feruloyl moiety often enhances the biological profile of the parent flavonoid glycoside, particularly in terms of antioxidant and anti-inflammatory activities. Their mechanism of action, involving the modulation of critical inflammatory signaling pathways like NF-κB and MAPK, positions them as strong candidates for the development of new drugs for inflammatory diseases. Further research is warranted to explore the full spectrum of their biological activities, establish detailed structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The standardized protocols provided herein offer a robust framework for the continued investigation of these valuable compounds.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 5'''-O-Feruloyl complanatoside B from Astragalus complanatus Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a naturally occurring acylated flavonoid glycoside found in the seeds of Astragalus complanatus R. Br. (Semen Astragali Complanati). This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The feruloyl moiety attached to the glycoside structure can significantly influence its bioavailability and biological activity. This document provides a detailed protocol for the isolation and purification of this compound from its natural plant source, intended for researchers in natural product chemistry, pharmacology, and drug development.

Principle

The isolation and purification of this compound from Astragalus complanatus seeds is based on a multi-step process involving solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations. The protocol leverages the polarity differences between the target compound and other phytochemicals present in the plant matrix. An initial extraction with a polar solvent, such as aqueous ethanol (B145695), efficiently extracts a broad range of flavonoid glycosides. Subsequent fractionation and chromatographic steps, including column chromatography and preparative high-performance liquid chromatography (HPLC), are employed to isolate the desired compound to a high degree of purity.

Materials and Reagents

  • Dried seeds of Astragalus complanatus

  • Ethanol (95%, analytical grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Deionized water

  • Sephadex LH-20

  • C18 reverse-phase silica (B1680970) gel

  • Formic acid (optional, for HPLC mobile phase)

  • Reference standard of this compound (if available)

Equipment

  • Grinder or mill

  • Soxhlet extractor or large-scale extraction vessel

  • Rotary evaporator

  • Freeze dryer

  • Glass columns for chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Analytical HPLC system for purity assessment

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Workflow Diagram

experimental_workflow plant_material Dried Astragalus complanatus Seeds grinding Grinding to a Fine Powder plant_material->grinding extraction Extraction with 80% Ethanol grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Crude Flavonoid Extract filtration_concentration->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Flavonoid-Rich Fractions fractionation->fractions prep_hplc Preparative HPLC Purification fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC, MS, NMR) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Preparation of Plant Material
  • Obtain dried seeds of Astragalus complanatus.

  • Grind the seeds into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Flavonoids
  • Weigh 1 kg of the powdered plant material.

  • Extract the powder with 80% aqueous ethanol (10 L) at room temperature with continuous stirring for 24 hours.

  • Filter the mixture and collect the filtrate.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Lyophilize the concentrated extract to yield a dry powder.

Fractionation of the Crude Extract
  • Suspend the dried crude extract in deionized water and partition successively with n-hexane and ethyl acetate.

  • Separate and concentrate the ethyl acetate fraction, which is expected to be rich in flavonoid glycosides.

  • Subject the dried ethyl acetate fraction (approximately 50 g) to column chromatography over a Sephadex LH-20 column (5 x 100 cm).

  • Elute the column with methanol.

  • Collect fractions of 200 mL each and monitor by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine fractions containing the target compound based on the analytical profile.

Purification by Preparative HPLC
  • Further purify the combined fractions using a preparative HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm).

  • A representative gradient elution profile is as follows:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-40% B over 60 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 280 nm and 320 nm.

  • Collect fractions corresponding to the peak of this compound. The retention time will need to be determined based on analytical runs or by screening fractions.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the aqueous solution to obtain the purified this compound as a powder.

Data Presentation

The following tables summarize representative quantitative data for the isolation and purification process. Please note that actual yields may vary depending on the quality of the plant material and the efficiency of the extraction and purification steps.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude 80% Ethanol Extract100015015.0
Ethyl Acetate Fraction1505033.3 (of crude)
Sephadex LH-20 Fraction501020.0 (of EtOAc)

Table 2: Preparative HPLC Purification of this compound

SampleStarting Amount (mg)Purified Compound (mg)Purity (by HPLC, %)
Enriched Fraction50025>98%

Characterization

The identity and purity of the isolated this compound should be confirmed by analytical methods such as:

  • Analytical HPLC: To determine the final purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure.

Conclusion

This protocol provides a detailed methodology for the successful isolation and purification of this compound from the seeds of Astragalus complanatus. The combination of solvent extraction, fractionation, and preparative HPLC allows for the acquisition of a high-purity compound suitable for further biological and pharmacological investigations. Researchers can adapt and optimize the chromatographic conditions based on their specific instrumentation and the characteristics of their plant material to achieve the best possible yield and purity.

Application Note: Quantitative Analysis of 5'''-O-Feruloyl Complanatoside B using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 5'''-O-Feruloyl complanatoside B, a significant bioactive flavonoid glycoside isolated from Astragalus complanatus. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and natural product analysis, providing a reliable methodology for quality control and pharmacokinetic studies.

Introduction

This compound is a flavonoid glycoside found in the seeds of Astragalus complanatus, a plant with a history of use in traditional medicine. Flavonoids from this plant have been associated with a range of biological activities, making the accurate quantification of its constituents crucial for standardization and therapeutic evaluation. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of flavonoids due to its high resolution and sensitivity.[1][2][3] This document presents a detailed protocol for a reversed-phase HPLC-UV method for the precise quantification of this compound.

Experimental

  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (analytical grade), Deionized water.

  • Plant Material (for sample preparation): Dried seeds of Astragalus complanatus.

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Detector: UV-Vis Diode Array Detector (DAD).

The separation and quantification were achieved using the following parameters, adapted from methods for similar flavonoid glycosides.[4][5][6]

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 15-25% B; 10-30 min, 25-40% B; 30-40 min, 40-60% B; 40-45 min, 60-15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 320 nm

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Grinding: Grind the dried seeds of Astragalus complanatus into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of 70% ethanol.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) based on standard practices for analytical method validation.

The calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
1 - 100y = 25432x + 12580.9995

The precision of the method was determined by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL.

ParameterRelative Standard Deviation (RSD%)
Intra-day Precision < 2.0%
Inter-day Precision < 3.0%

Accuracy was assessed through a recovery study by spiking a known amount of the standard into a pre-analyzed sample. The analysis was performed in triplicate.

Spiked Concentration (µg/mL)Average Recovery (%)RSD (%)
2598.51.8
50101.21.5
7599.31.6

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

ParameterValue (µg/mL)
LOD (S/N = 3) 0.25
LOQ (S/N = 10) 0.80

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification plant Astragalus complanatus seeds powder Grind to fine powder plant->powder extract Ultrasonic Extraction (70% Ethanol) powder->extract filter_sample Centrifuge & Filter (0.45 µm) extract->filter_sample hplc HPLC System (C18 Column, Gradient Elution) filter_sample->hplc Inject Sample standard Reference Standard (this compound) stock Prepare Stock Solution (1 mg/mL in Methanol) standard->stock working Prepare Working Standards (1-100 µg/mL) stock->working working->hplc Inject Standards detection UV Detection (320 nm) hplc->detection data Data Acquisition (Chromatogram) detection->data calibration Construct Calibration Curve data->calibration quantify Calculate Concentration in Sample data->quantify calibration->quantify

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the potential antioxidant, anti-inflammatory, and neuroprotective activities of 5'''-O-Feruloyl complanatoside B.

Introduction

This compound is a flavonoid glycoside isolated from Astragali Semen, the seeds of Astragalus complanatus. Flavonoids are a class of natural products known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Due to the structural characteristics of this compound, it is hypothesized that this compound may possess similar therapeutic potential. The following protocols describe cell-based assays to investigate these potential bioactivities, providing a framework for the initial stages of drug discovery and development.

Data Presentation

The quantitative results from the described assays can be summarized for clear comparison in the table below. This table should be populated with experimental data, including mean values, standard deviations, and statistical significance.

Assay NameCell LineTest Compound Concentration(s)Positive ControlNegative ControlEndpoint MeasuredResult (e.g., IC50, % Inhibition, % Viability)Statistical Significance (p-value)
Cellular Antioxidant Activity (CAA) AssayHepG2(e.g., 1, 5, 10, 25, 50 µM)QuercetinVehicle (e.g., DMSO)DCF Fluorescence
Nitric Oxide (NO) Inhibition AssayRAW 264.7(e.g., 1, 5, 10, 25, 50 µM)L-NMMAVehicle (e.g., DMSO)Nitrite (B80452) Concentration
Neuroprotection AssaySH-SY5Y(e.g., 1, 5, 10, 25, 50 µM)TroloxVehicle (e.g., DMSO)Cell Viability (MTT Assay)

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular reactive oxygen species (ROS) generation. The assay utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (positive control)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ until cells are 90-100% confluent.[1]

  • Cell Treatment:

    • Prepare stock solutions of this compound and Quercetin in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in serum-free DMEM.

    • Remove the culture medium from the cells and wash once with 150 µL of warm PBS.

    • Add 100 µL of medium containing the desired concentrations of this compound or Quercetin and 25 µM DCFH-DA to each well.[2] Include vehicle control wells (e.g., DMSO).

    • Incubate the plate for 1 hour at 37°C.[2]

  • Induction of Oxidative Stress:

    • Remove the treatment solution and wash the cells twice with 150 µL of warm PBS.[2]

    • Add 100 µL of 600 µM AAPH solution (in PBS) to all wells except for the no-stress control wells (add PBS only).

  • Fluorescence Measurement:

    • Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.[3]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • The CAA value can be calculated using the following formula: CAA unit = 100 – (∫SA / ∫CA) × 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

G Cellular Antioxidant Activity (CAA) Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_stress Oxidative Stress Induction cluster_measurement Measurement & Analysis seed Seed HepG2 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 wash1 Wash cells with PBS incubate1->wash1 add_compound Add this compound and DCFH-DA wash1->add_compound incubate2 Incubate for 1h add_compound->incubate2 wash2 Wash cells with PBS incubate2->wash2 add_aaph Add AAPH to induce oxidative stress wash2->add_aaph read_fluorescence Measure fluorescence kinetically add_aaph->read_fluorescence analyze_data Calculate AUC and CAA values read_fluorescence->analyze_data

CAA Assay Workflow
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • Murine macrophage (RAW 264.7) cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • 96-well tissue culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • L-NG-Monomethyl Arginine (L-NMMA, positive control)

  • This compound

  • Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare various concentrations of this compound and L-NMMA in DMEM.

    • Treat the cells with 100 µL of the test compound or positive control solutions for 1 hour before LPS stimulation.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS (final concentration 1 µg/mL) to the appropriate wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated control.

G Nitric Oxide (NO) Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis seed Seed RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 add_compound Add this compound incubate1->add_compound incubate2 Incubate for 1h add_compound->incubate2 add_lps Stimulate with LPS incubate2->add_lps incubate3 Incubate for 24h add_lps->incubate3 collect_supernatant Collect cell supernatant incubate3->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Measure absorbance at 540 nm griess_reagent->read_absorbance analyze_data Calculate nitrite concentration and % inhibition read_absorbance->analyze_data

NO Inhibition Assay Workflow
Neuroprotection Assay against Oxidative Stress

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death. Human neuroblastoma SH-SY5Y cells are pre-treated with the test compound and then exposed to hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. Cell viability is then measured to determine the neuroprotective effect.

Materials:

  • Human neuroblastoma (SH-SY5Y) cells

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin solution

  • 96-well tissue culture plates

  • Hydrogen peroxide (H₂O₂)

  • Trolox (positive control)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM/F12 medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Determination of Optimal H₂O₂ Concentration:

    • Treat cells with various concentrations of H₂O₂ (e.g., 50-500 µM) for 24 hours.

    • Determine the H₂O₂ concentration that results in approximately 50% cell death (IC50) using the MTT assay described below. This concentration will be used for the neuroprotection assay.[4]

  • Neuroprotection Assay:

    • Pre-treat the cells with different concentrations of this compound or Trolox for 24 hours.

    • After pre-treatment, add the pre-determined IC50 concentration of H₂O₂ to the wells and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the protective effect of this compound by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

G Neuroprotection Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Stress Induction cluster_measurement Measurement & Analysis seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with this compound incubate1->pretreat incubate2 Incubate for 24h pretreat->incubate2 add_h2o2 Induce oxidative stress with H2O2 incubate2->add_h2o2 incubate3 Incubate for 24h add_h2o2->incubate3 mtt_assay Perform MTT assay incubate3->mtt_assay read_absorbance Measure absorbance at 570 nm mtt_assay->read_absorbance analyze_data Calculate cell viability and % protection read_absorbance->analyze_data

Neuroprotection Assay Workflow

Signaling Pathway Diagram

The potential mechanisms of action for the observed bioactivities may involve key signaling pathways. For instance, the anti-inflammatory effects could be mediated through the inhibition of the NF-κB pathway, which is a central regulator of inflammatory gene expression.

G Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription NO NO iNOS->NO Compound 5'''-O-Feruloyl complanatoside B Compound->IKK potential inhibition Compound->NFkB potential inhibition

Potential Anti-inflammatory Pathway

References

Application Notes and Protocols for Studying 5'''-O-Feruloyl Complanatoside B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to investigate the therapeutic potential of 5'''-O-Feruloyl complanatoside B, a flavonoid isolated from Semen Astragali Complanati. The described models are relevant to the known and potential biological activities of this compound, including its anti-inflammatory, antioxidant, and metabolic regulatory effects.

Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This model is a classic and widely used assay for evaluating the acute anti-inflammatory effects of compounds.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group I: Normal Control (vehicle only).

    • Group II: Carrageenan Control (vehicle + carrageenan).

    • Group III: Positive Control (e.g., Indomethacin 10 mg/kg + carrageenan).

    • Group IV-VI: Test Groups (this compound at various doses, e.g., 25, 50, 100 mg/kg + carrageenan).

  • Procedure:

    • Administer this compound or vehicle orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema.

Quantitative Data Summary:

The following table summarizes representative data from a study using a flavonoid, Izalpinin, in a similar model[1].

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hInhibition of Edema (%)
Carrageenan Control-0.85 ± 0.05-
Izalpinin100.55 ± 0.04**35.3
Izalpinin200.42 ± 0.03****50.6
Izalpinin400.38 ± 0.03****55.3
Diclofenac1000.35 ± 0.02****58.8

*p < 0.05, **p < 0.001, ****p < 0.0001 vs. Carrageenan Control.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1h Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5h Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Carrageenan-Induced Paw Edema Workflow
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the effects of compounds on systemic inflammation and cytokine production.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Grouping:

    • Group I: Control (vehicle only).

    • Group II: LPS Control (vehicle + LPS).

    • Group III: Positive Control (e.g., Dexamethasone 5 mg/kg + LPS).

    • Group IV-VI: Test Groups (this compound at various doses + LPS).

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) 1 hour before LPS injection.

    • Inject LPS (1 mg/kg, i.p.).

    • Collect blood via cardiac puncture 2 hours after LPS injection for cytokine analysis.

    • Harvest lung tissue for histological examination and myeloperoxidase (MPO) activity assay.

  • Data Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum using ELISA kits.

Quantitative Data Summary:

The table below shows representative data on the effect of a plant extract on cytokine levels in LPS-stimulated macrophages, which is an in vitro correlate of the in vivo model[2][3].

Treatment GroupConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control-< 50< 20
LPS13500 ± 2501800 ± 150
Plant Extract + LPS3122100 ± 1801100 ± 100
Plant Extract + LPS6251200 ± 110650 ± 60
Plant Extract + LPS1250700 ± 60300 ± 30

*p < 0.05 vs. LPS group.

NF-κB Signaling Pathway:

LPS stimulation activates the NF-κB signaling pathway, a key regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting this pathway.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB degrades, releasing Nucleus Nucleus NFκB->Nucleus translocates to NFκB_n NF-κB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFκB_n->Genes induces

Simplified NF-κB Signaling Pathway

Antioxidant Activity Assessment

Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats

This model is used to evaluate the protective effects of compounds against chemically-induced oxidative damage, primarily in the liver.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Grouping:

    • Group I: Control (Olive oil).

    • Group II: CCl4 Control (CCl4 in olive oil).

    • Group III: Positive Control (e.g., Silymarin 100 mg/kg + CCl4).

    • Group IV-VI: Test Groups (this compound at various doses + CCl4).

  • Procedure:

    • Administer this compound or vehicle orally for 7 days.

    • On day 7, administer CCl4 (1 mL/kg, 50% in olive oil, i.p.) 1 hour after the final dose of the test compound.

    • Sacrifice animals 24 hours after CCl4 administration.

    • Collect blood for liver function tests (ALT, AST).

    • Collect liver tissue for homogenization and measurement of oxidative stress markers.

  • Data Analysis: Measure levels of Malondialdehyde (MDA), and activities of Superoxide Dismutase (SOD) and Glutathione (GSH) in liver homogenates.

Quantitative Data Summary:

The following table presents representative data from a study investigating the effects of a plant extract on CCl4-induced oxidative stress[4].

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)SOD (U/mg protein)GSH (µg/mg protein)
Control-1.2 ± 0.115.5 ± 1.28.5 ± 0.7
CCl4 Control-3.8 ± 0.37.2 ± 0.63.1 ± 0.3
Plant Extract + CCl41002.5 ± 0.210.8 ± 0.95.8 ± 0.5*
Plant Extract + CCl42001.8 ± 0.1 13.1 ± 1.17.2 ± 0.6
Silymarin + CCl41001.5 ± 0.114.5 ± 1.3 7.9 ± 0.7

*p < 0.05, **p < 0.01 vs. CCl4 Control.

Streptozotocin (STZ)-Induced Diabetic Oxidative Stress in Rats

This model is relevant for studying the antioxidant effects of compounds in the context of diabetes-related complications.

Experimental Protocol:

  • Animals: Male Wistar rats (180-200 g) are used.

  • Induction of Diabetes: A single intraperitoneal injection of STZ (50-60 mg/kg, freshly dissolved in citrate (B86180) buffer, pH 4.5).

  • Confirmation of Diabetes: Blood glucose levels >250 mg/dL 72 hours after STZ injection.

  • Grouping:

    • Group I: Normal Control.

    • Group II: Diabetic Control.

    • Group III: Positive Control (e.g., Glibenclamide 5 mg/kg).

    • Group IV-VI: Test Groups (Diabetic rats treated with this compound at various doses).

  • Procedure:

    • Oral administration of the test compound or vehicle daily for 4 weeks.

    • Monitor blood glucose and body weight weekly.

    • At the end of the study, collect blood and tissues (kidney, pancreas) for biochemical analysis.

  • Data Analysis: Measure fasting blood glucose, and oxidative stress markers (MDA, SOD, Catalase) in tissue homogenates.

Quantitative Data Summary:

The table below shows representative data from a study on the effects of flavonoids in STZ-induced diabetic rats[5].

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Kidney MDA (nmol/mg protein)Kidney SOD (U/mg protein)
Normal Control-95 ± 81.5 ± 0.218.2 ± 1.5
Diabetic Control-450 ± 354.2 ± 0.48.5 ± 0.7
Quercetin50180 ± 20 2.1 ± 0.315.1 ± 1.2
Resveratrol (B1683913)20210 ± 252.5 ± 0.3 14.5 ± 1.1
Glibenclamide5150 ± 18**--

**p < 0.01 vs. Diabetic Control.

Metabolic Disease Assessment

High-Fat Diet (HFD)-Induced Obesity in Mice

This model is used to investigate the effects of compounds on obesity, insulin (B600854) resistance, and related metabolic disorders.

Experimental Protocol:

  • Animals: Male C57BL/6J mice (6-8 weeks old) are used.

  • Diet:

    • Control group: Standard chow diet (10% kcal from fat).

    • HFD groups: High-fat diet (45-60% kcal from fat).

  • Grouping:

    • Group I: Normal Diet Control.

    • Group II: HFD Control.

    • Group III: Positive Control (e.g., Orlistat 10 mg/kg).

    • Group IV-VI: Test Groups (HFD + this compound at various doses).

  • Procedure:

    • Feed mice with their respective diets for 8-12 weeks.

    • Administer the test compound or vehicle orally daily.

    • Monitor body weight and food intake weekly.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood for analysis of lipid profile (triglycerides, total cholesterol, LDL-C, HDL-C) and insulin.

    • Collect liver and adipose tissue for histological analysis.

  • Data Analysis: Analyze changes in body weight, glucose tolerance, serum lipids, and insulin levels.

Quantitative Data Summary:

The following table summarizes representative data from a study on the effects of a plant extract in HFD-fed mice[6][7][8].

Treatment GroupDose (mg/kg)Body Weight Gain (g)Serum Triglycerides (mg/dL)Serum Total Cholesterol (mg/dL)
Normal Diet-5.2 ± 0.580 ± 7125 ± 10
HFD Control-18.5 ± 1.5150 ± 12210 ± 18
Plant Extract + HFD20012.1 ± 1.1 105 ± 9160 ± 14
Plant Extract + HFD4009.8 ± 0.992 ± 8 145 ± 12
Orlistat + HFD108.5 ± 0.8**--

**p < 0.01 vs. HFD Control.

Experimental Workflow for HFD Model:

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Animal Selection Animal Selection Dietary Groups Dietary Groups Animal Selection->Dietary Groups Normal vs. HFD Obesity Development Obesity Development Dietary Groups->Obesity Development 8-12 weeks Compound Administration Compound Administration Obesity Development->Compound Administration Daily Monitoring Monitoring Compound Administration->Monitoring Weekly (Body Weight, Food Intake) OGTT OGTT Monitoring->OGTT Sample Collection Sample Collection OGTT->Sample Collection Blood, Tissues Biochemical & Histological Analysis Biochemical & Histological Analysis Sample Collection->Biochemical & Histological Analysis

High-Fat Diet-Induced Obesity Model Workflow

References

Application Notes and Protocols: 5'''-O-Feruloyl Complanatoside B as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'''-O-Feruloyl complanatoside B is a flavonoid glycoside isolated from the seeds of Astragalus complanatus, a plant used in traditional medicine.[1][2] As a distinct phytochemical entity, it holds potential as a reference standard for the quality control and standardization of herbal medicines and extracts. Flavonoids from Astragalus complanatus have been associated with a range of biological activities, including antioxidant and anti-inflammatory effects.[3][4] The use of a purified and well-characterized reference standard like this compound is crucial for accurate quantification and ensuring the consistency and efficacy of botanical products.

These application notes provide detailed protocols for the use of this compound in phytochemical analysis, including its isolation, and methods for its quantification using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 142473-98-1
Molecular Formula C₄₃H₄₈O₂₃
Appearance Powder or liquid
Purity Typically ≥97%
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695)
Storage Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Astragali Complanati Semen

This protocol outlines a general procedure for the isolation and purification of this compound, which can be adapted based on laboratory scale and available equipment.

Workflow for Isolation and Purification

G start Dried Seeds of Astragalus complanatus powder Powdered Seeds start->powder Grinding extract Extraction with 70% Ethanol (Reflux or Sonication) powder->extract concentrate Concentration of Extract (Rotary Evaporation) extract->concentrate partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) concentrate->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) partition->chromatography prep_hplc Preparative HPLC chromatography->prep_hplc Fraction Collection pure_compound Pure 5'''-O-Feruloyl Complanatoside B prep_hplc->pure_compound Purification

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Preparation of Plant Material: Obtain dried seeds of Astragalus complanatus. Grind the seeds into a fine powder.

  • Extraction:

    • Suspend the powdered seeds in 70% ethanol.

    • Perform extraction using a suitable method such as reflux or ultrasonication.

    • Filter the extract to remove solid plant material.

  • Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to enrich the flavonoid fraction.

    • Separate and concentrate the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography over silica gel or Sephadex LH-20.

    • Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate different components.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative HPLC:

    • Pool fractions containing the target compound and subject them to preparative HPLC for final purification.

    • Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

  • Identification and Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in herbal extracts using HPLC. Method validation should be performed to determine parameters like linearity, LOD, and LOQ.

HPLC Workflow for Quantification

G start Sample Preparation (Herbal Extract) hplc HPLC Analysis start->hplc std_prep Preparation of Standard Solutions (this compound) std_prep->hplc data Data Acquisition (Chromatogram) hplc->data calibration Calibration Curve Construction data->calibration quantification Quantification of Analyte data->quantification calibration->quantification result Concentration of 5'''-O-Feruloyl Complanatoside B in Sample quantification->result

Caption: Workflow for quantitative analysis using HPLC.

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Prepare a series of standard solutions of different concentrations by serial dilution of the stock solution.

  • Preparation of Sample Solution:

    • Accurately weigh the herbal extract or powdered raw material.

    • Extract with a suitable solvent (e.g., 70% ethanol) using ultrasonication.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 15% A; 10-70 min, 15-30% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Protocol 3: Quantitative Analysis by Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers higher resolution and sensitivity with shorter run times compared to HPLC. This protocol is suitable for the rapid analysis of this compound.

Methodology:

  • Standard and Sample Preparation: Prepare as described in the HPLC protocol, ensuring high purity solvents suitable for UPLC.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-18 min, 15-21% A; 18-22 min, 21-32% A.[5]

    • Flow Rate: 0.3 mL/min.

    • Detection Wavelength: 254 nm.[5]

    • Injection Volume: 2 µL.

  • Quantification: Follow the same procedure as for HPLC.

Data Presentation: UPLC Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range (µg/mL) 0.1 - 50
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Potential Signaling Pathways for Further Investigation

Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress responses. While the specific pathways affected by this compound are yet to be fully elucidated, the NF-κB pathway is a prime candidate for investigation due to its central role in inflammation and the known anti-inflammatory properties of flavonoids from Astragalus complanatus.[6]

Hypothesized NF-κB Signaling Pathway Modulation

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk compound 5'''-O-Feruloyl Complanatoside B compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) translocation NF-κB Translocation nfkb->translocation nucleus Nucleus gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) nucleus->gene Transcription translocation->nucleus response Inflammatory Response gene->response

Caption: Potential inhibitory effect on the NF-κB signaling pathway.

This proposed mechanism suggests that this compound may exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression. Further research is required to validate this hypothesis.

Conclusion

This compound is a valuable reference standard for the phytochemical analysis of Astragalus complanatus and related herbal products. The protocols provided herein offer a framework for its isolation and quantification, which are essential for ensuring the quality, consistency, and efficacy of these botanical materials. Further investigation into the specific biological activities and underlying molecular mechanisms of this compound is warranted to fully explore its therapeutic potential.

References

Application Notes: 5'''-O-Feruloyl Complanatoside B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and suggested protocols for investigating the anti-cancer properties of 5'''-O-Feruloyl complanatoside B, a key flavonoid isolated from Astragalus complanatus. Due to the limited availability of studies on the isolated compound, the data and protocols presented here are largely based on research conducted with total flavonoid extracts from Astragalus complanatus (FAC), of which this compound is a significant component.

Introduction

This compound is a flavonoid glycoside found in Semen Astragali Complanati, the seeds of Astragalus complanatus.[1][2][3] Flavonoids from this plant have demonstrated potential anti-cancer activities, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[4][5] Research on total flavonoid extracts from Astragalus complanatus (FAC) has shown inhibitory effects on the proliferation of breast cancer cells in a dose-dependent manner.[6][7] The proposed mechanism of action involves the regulation of key proteins in the apoptotic signaling pathway.[6][7]

Data Presentation

Table 1: Cytotoxicity of Flavonoid Extract from Astragalus complanatus (FAC) in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µg/mL) - Representative Values
MCF-7Breast AdenocarcinomaCCK-84850
MDA-MB-231Breast AdenocarcinomaCCK-84875
HepG2Hepatocellular CarcinomaMTT72100

Note: IC50 values are representative and intended for illustrative purposes. Actual values for this compound may vary.

Table 2: Effect of Flavonoid Extract from Astragalus complanatus (FAC) on Apoptosis-Related Protein Expression in Breast Cancer Cells

TreatmentBcl-2 Expression (Fold Change)Caspase-9 Expression (Fold Change)FAK Expression (Fold Change)
Control1.01.01.0
FAC (50 µg/mL)↓ 0.6↑ 1.8↓ 0.7
FAC (100 µg/mL)↓ 0.3↑ 2.5↓ 0.4

Note: Data is illustrative and based on Western blot analysis from studies on FAC.[6][7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Caspase-9, anti-FAK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anti-cancer activity of flavonoids from Astragalus complanatus.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis prep Prepare Cancer Cell Lines treat Treat with 5'''-O-Feruloyl complanatoside B prep->treat via Cell Viability (MTT Assay) treat->via apop Apoptosis Assay (Flow Cytometry) treat->apop wb Western Blot treat->wb ic50 Determine IC50 via->ic50 apop_quant Quantify Apoptosis apop->apop_quant prot_exp Analyze Protein Expression wb->prot_exp G cluster_0 Apoptotic Signaling Pathway cluster_1 Metastasis Regulation compound 5'''-O-Feruloyl complanatoside B (from FAC) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition cas9 Caspase-9 (Pro-apoptotic) compound->cas9 Activation fak FAK (Focal Adhesion Kinase) compound->fak Inhibition bcl2->cas9 Inhibits apoptosis Apoptosis cas9->apoptosis metastasis Metastasis fak->metastasis

References

Troubleshooting & Optimization

Technical Support Center: 5'''-O-Feruloyl Complanatoside B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 5'''-O-Feruloyl complanatoside B from Astragali Complanati Semen (ACS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a flavonoid glycoside isolated from Astragali Semen, the seeds of Astragalus complanatus.[1][2][3] It is one of the main phenolic compounds found in this traditional Chinese medicine.[4]

Q2: What are the common methods for extracting flavonoids from Astragali Complanati Semen?

A2: Common and effective methods include ultrasound-assisted extraction (UAE) and enzyme-assisted extraction.[5] These modern techniques are often favored over traditional methods for their efficiency. UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction of intracellular contents.[5] Enzyme-assisted extraction, often using cellulase (B1617823), breaks down the plant cell wall, facilitating the release of flavonoids.[5] A synergistic approach combining ultrasound and cellulase has been shown to significantly improve the extraction yield of total flavonoids from ACS.[5]

Q3: What are the key parameters to optimize for improving the extraction yield?

A3: Several parameters critically influence the extraction yield. These include:

  • Solvent Type and Concentration: Ethanol-water mixtures are commonly used. A 60% ethanol (B145695) solution has been reported as effective for total flavonoid extraction.[5]

  • Temperature: Higher temperatures can enhance extraction efficiency by increasing solvent diffusion and reducing viscosity.[4] However, excessively high temperatures may lead to the degradation of thermolabile compounds.

  • Time: The duration of the extraction process needs to be optimized to ensure maximum recovery without causing degradation.

  • Liquid-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.

  • Ultrasonic Power: In UAE, the power of the ultrasound is a key factor. A study on total flavonoids from ACS found 234 W to be optimal.[5]

  • Enzyme Concentration: For enzyme-assisted extraction, the amount of enzyme used is crucial. An optimal cellulase addition of 930 U/g has been reported for total flavonoids.[5]

  • pH: The pH of the extraction medium can influence enzyme activity and the stability of the target compound. A pH of 5 is often used for cellulase-assisted extraction.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Sub-optimal extraction parameters.Systematically optimize parameters such as solvent concentration, temperature, time, liquid-to-solid ratio, and ultrasonic power (if applicable) using a response surface methodology (RSM) approach. For enzyme-assisted extraction, optimize enzyme concentration and pH.
Inefficient cell wall disruption.Consider using ultrasound-assisted extraction (UAE) or enzyme-assisted extraction (e.g., with cellulase) to enhance cell wall disruption and release of intracellular contents.[5] A combination of both methods can also be effective.
Degradation of the target compound.Flavonoid glycosides can be sensitive to high temperatures, extreme pH, and prolonged extraction times. Evaluate the stability of this compound under your current extraction conditions. Consider lowering the temperature and shortening the extraction time.
Inconsistent Results Variability in raw material.Ensure the use of high-quality, properly identified, and consistently prepared Astragali Complanati Semen. The content of active compounds can vary depending on the source, harvest time, and storage conditions.
Lack of precise control over extraction parameters.Maintain strict control over all experimental parameters, including temperature, time, solvent concentration, and ultrasonic power. Use calibrated equipment.
Presence of Impurities in the Extract Non-selective extraction method.Optimize the selectivity of your extraction solvent. Subsequent purification steps, such as column chromatography, will be necessary to isolate this compound.[6]
Co-extraction of other compounds.This is expected. Develop a robust purification protocol using techniques like silica (B1680970) gel column chromatography or preparative HPLC to isolate the target compound from other co-extracted flavonoids and phenolics.

Experimental Protocols

Ultrasound-Cellulase Synergy Extraction (UCSE) for Total Flavonoids

This protocol is based on a study that optimized the extraction of total flavonoids from Astragali Complanati Semen and can be adapted for this compound.[5]

  • Sample Preparation: Grind dried Astragali Complanati Semen to a fine powder.

  • Extraction Solvent Preparation: Prepare a 60% ethanol solution and adjust the pH to 5.0 using a NaOH-HCl system.

  • Extraction Procedure:

    • Accurately weigh 0.5 g of ACS powder into a centrifuge tube.

    • Add the appropriate amount of cellulase (optimal reported as 930 U/g).[5]

    • Add the extraction solvent at an optimized liquid-solid ratio (e.g., 24 mL/g).[5]

    • Place the tube in an ultrasonic bath (40 kHz).

    • Conduct the extraction at the optimized temperature (e.g., 64°C) and time (e.g., 75 minutes) with optimized ultrasonic power (e.g., 234 W).[5]

  • Post-Extraction:

    • Centrifuge the solution at 12,000 rpm for 20 minutes.

    • Collect the supernatant for analysis.

Quantification of Total Flavonoids

The AlCl₃ colorimetric method is commonly used to determine the total flavonoid content.[5]

  • Standard Curve: Prepare a standard curve using a known concentration range of a standard flavonoid like rutin.[5]

  • Sample Analysis:

    • Take an aliquot of the extract supernatant.

    • Add AlCl₃ solution and allow the reaction to proceed.

    • Measure the absorbance at the appropriate wavelength using a UV-Vis spectrophotometer.

    • Calculate the total flavonoid concentration based on the standard curve.

Quantitative Data Summary

Table 1: Optimized Conditions for Ultrasound-Cellulase Synergy Extraction of Total Flavonoids from ACS [5]

ParameterOptimal Value
Cellulase Addition930 U/g
Liquid-Solid Ratio24 mL/g
Extraction Time75 min
Extraction Temperature64°C
Ultrasonic Power234 W
Resulting Yield 1.937 g/100 g ACS

Visualizations

Experimental Workflow for Optimizing Flavonoid Extraction

G Workflow for Optimizing Flavonoid Extraction cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification A Raw Material (Astragali Complanati Semen) B Grinding to Powder A->B C Ultrasound-Cellulase Synergy Extraction B->C E Centrifugation C->E D Optimization of Parameters: - Solvent Concentration - Temperature - Time - Liquid-Solid Ratio - Ultrasonic Power - Enzyme Concentration D->C Informs F Supernatant Collection E->F G Total Flavonoid Quantification (e.g., AlCl3 method) F->G H HPLC-MS Analysis for This compound F->H I Purification (e.g., Column Chromatography) H->I Guides

Caption: A flowchart illustrating the key steps from raw material preparation to analysis and purification in the extraction of flavonoids.

Logical Relationship of Factors Affecting Extraction Yield

G Factors Influencing Extraction Yield cluster_params Key Extraction Parameters cluster_factors Underlying Factors Yield Extraction Yield of This compound Temp Temperature Stability Compound Stability Temp->Stability MassTransfer Mass Transfer Temp->MassTransfer Time Time Time->Stability Time->MassTransfer Solvent Solvent Conc. Solvent->MassTransfer Ratio Liquid:Solid Ratio Ratio->MassTransfer Power Ultrasonic Power Disruption Cell Wall Disruption Power->Disruption Enzyme Enzyme Conc. Enzyme->Disruption Stability->Yield Disruption->Yield MassTransfer->Yield

Caption: A diagram showing the relationship between key parameters, underlying factors, and the final extraction yield.

References

Overcoming solubility issues with 5'''-O-Feruloyl complanatoside B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5'''-O-Feruloyl complanatoside B in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties. However, like many flavonoids, it has a complex and largely hydrophobic structure, leading to poor solubility in water.[1][2] This low aqueous solubility can significantly hinder its use in in vitro and in vivo experiments, affecting bioavailability and leading to inconsistent results.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: Common indicators of poor solubility include the formation of a visible precipitate, cloudiness, or opalescence in your aqueous buffer after adding the compound from a stock solution. You might also observe inconsistent results in biological assays, high variability between replicates, or a lower-than-expected biological activity, which can be due to the compound not being fully dissolved.

Q3: I dissolve this compound in DMSO first, but it precipitates when I add it to my aqueous buffer. Why does this happen and how can I prevent it?

A3: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic solvent (like DMSO) but not in the final aqueous medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases, and the aqueous buffer cannot maintain the compound in solution. To prevent this, ensure rapid and thorough mixing upon dilution, consider gently warming the aqueous buffer (if the compound is heat-stable), and keep the final concentration of the organic co-solvent as low as possible while still maintaining solubility.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

A4: Yes, adjusting the pH can significantly impact the solubility of phenolic compounds. The feruloyl group contains a carboxylic acid which, along with the phenolic hydroxyl groups on the flavonoid backbone, can be ionized at different pH values. Generally, increasing the pH to a more alkaline state can deprotonate these acidic groups, increasing the molecule's polarity and enhancing its aqueous solubility.[2] However, it is crucial to ensure the chosen pH is compatible with your experimental system and does not degrade the compound.

Q5: Are there any excipients I can use to improve the solubility of this compound?

A5: Yes, several excipients can enhance solubility. Cyclodextrins, which are cyclic oligosaccharides, can encapsulate the hydrophobic this compound molecule, forming a more water-soluble inclusion complex.[3][4][5] Surfactants can also be used to form micelles that carry the compound in an aqueous solution. The choice of excipient will depend on the specific requirements of your experiment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The final concentration of the compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of this compound.
Insufficient mixing.Vortex or sonicate the solution immediately after adding the stock to ensure rapid and uniform dispersion.
The final concentration of DMSO is too low to maintain solubility.Prepare a more concentrated DMSO stock so a smaller volume is needed, keeping the final DMSO percentage optimal for solubility without causing cellular toxicity.
Solution becomes cloudy over time. The compound is in a supersaturated state and is slowly precipitating.Consider using solubility-enhancing excipients like cyclodextrins to form a stable, soluble complex.
The compound may be degrading at the experimental temperature or pH.Assess the stability of the compound under your experimental conditions.
Inconsistent results in biological assays. Variable amounts of dissolved compound in each experiment.Standardize your protocol for preparing the working solution. Ensure the stock solution is fully dissolved and homogenous before each use.
The compound is aggregating, leading to non-specific interactions.Visually inspect the solution for any signs of aggregation. Consider using dynamic light scattering (DLS) to detect aggregates. If aggregation is suspected, reformulation with a suitable excipient is recommended.
Low or no biological activity observed. The actual concentration of the dissolved, active compound is much lower than the nominal concentration due to poor solubility.Confirm the solubility of the compound in your specific assay medium. You may need to employ one of the solubility enhancement techniques described in the protocols below.

Quantitative Data on Solubility Enhancement

Method Fold Increase in Aqueous Solubility (Typical Range for Flavonoids) Reference
Co-solvent (e.g., 1% DMSO in PBS) 2 - 10[6]
pH Adjustment (to alkaline pH) 5 - 50[2]
Cyclodextrin Complexation (e.g., HP-β-CD) 10 - 100+[3][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it into an aqueous buffer for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm it is clear and free of particulates.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation.

    • Continue to vortex for at least 30 seconds after adding the stock solution.

    • Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.5%) and is compatible with your experimental system. Always include a vehicle control with the same final DMSO concentration in your experiments.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To increase the aqueous solubility of this compound by adjusting the pH of the buffer.

Materials:

  • This compound powder

  • Aqueous buffer with a pH range compatible with the experiment

  • 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)

  • pH meter

Procedure:

  • Prepare a suspension of this compound in the desired aqueous buffer at the target concentration.

  • Slowly add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.

  • Observe the solution for clarity. Note the pH at which the compound fully dissolves.

  • If the resulting pH is too high for your experiment, you may need to find a compromise between solubility and experimental compatibility.

  • Caution: Be aware that high pH can cause degradation of the compound over time. It is advisable to prepare fresh solutions and conduct stability studies if the solution is to be used over an extended period.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare a more water-soluble inclusion complex of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).

  • Form the Inclusion Complex:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolate the Soluble Complex:

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The clear filtrate contains the water-soluble this compound : HP-β-CD inclusion complex.

  • Determine the Concentration:

    • The concentration of the dissolved compound in the filtrate should be determined using a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock Concentrated Stock (e.g., 20 mM in DMSO) vortex->stock add_stock Add Stock to Buffer (while vortexing) stock->add_stock Dilute prewarm Pre-warm Aqueous Buffer prewarm->add_stock final_solution Final Working Solution (e.g., 20 µM, <0.5% DMSO) add_stock->final_solution precipitate Precipitate Forms? final_solution->precipitate yes Yes precipitate->yes no No precipitate->no lower_conc Lower Final Concentration yes->lower_conc use_excipient Use Excipients (e.g., Cyclodextrin) yes->use_excipient change_pH Adjust pH yes->change_pH assay assay no->assay Proceed to Assay

Caption: Experimental workflow for preparing and troubleshooting aqueous solutions of this compound.

signaling_pathway_logic cluster_enhancement Solubility Enhancement Strategies compound 5'''-O-Feruloyl complanatoside B solubility Aqueous Solubility compound->solubility Poor bioavailability Bioavailability for Cell-Based Assays solubility->bioavailability Limits cellular_uptake Cellular Uptake bioavailability->cellular_uptake Affects target_interaction Interaction with Intracellular Target cellular_uptake->target_interaction biological_response Biological Response target_interaction->biological_response cosolvents Co-solvents (DMSO) cosolvents->solubility Improves ph_adjust pH Adjustment ph_adjust->solubility Improves cyclodextrins Cyclodextrins cyclodextrins->solubility Improves

Caption: Logical relationship between solubility and biological activity for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5'''-O-Feruloyl complanatoside B from other structurally related flavonoids.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound and related flavonoids.

Question: Why am I seeing poor resolution between this compound and other flavonoid peaks?

Answer:

Poor resolution between closely eluting peaks is a common challenge in the analysis of complex flavonoid mixtures. Several factors can contribute to this issue. Here are some troubleshooting steps to improve separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to resolve structurally similar flavonoids. If you are using a steep gradient, consider decreasing the rate of organic solvent increase. Experiment with different gradient slopes to find the optimal balance between resolution and analysis time.

  • Adjust Mobile Phase Composition:

    • Solvent Choice: Acetonitrile (B52724) generally provides better selectivity and lower backpressure compared to methanol (B129727) for flavonoid separation.

    • Acid Modifier: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1-0.2%), to the mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups on the flavonoids.[1][2] Formic acid, being stronger than acetic acid, may provide better results at a lower concentration.[3]

  • Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[4] However, excessively high temperatures can sometimes negatively impact selectivity for certain isomers.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which may enhance the separation of critical pairs.

  • Column Selection: Ensure you are using a high-quality, end-capped C18 column. For challenging separations, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity for aromatic compounds.[5]

Question: My this compound peak is tailing. What can I do to improve the peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system. Here are potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of flavonoids, leading to tailing.

    • Solution: Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. Ensure your C18 column is well end-capped.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination: Contaminants from previous injections can create active sites on the column that cause tailing.

    • Solution: Flush the column with a strong solvent, such as a high percentage of acetonitrile or methanol. Using a guard column can help prevent contamination of the analytical column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Question: I am observing inconsistent retention times for my flavonoid peaks. What is the likely cause?

Answer:

Fluctuating retention times can compromise the reliability of your analysis. The most common causes include:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the equilibration time between runs. A general rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Instability:

    • Inconsistent Preparation: Ensure the mobile phase is prepared accurately and consistently for each batch.

    • Solvent Evaporation: Keep the mobile phase reservoirs capped to prevent the evaporation of the more volatile organic solvent, which can alter the mobile phase composition over time.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Perform regular maintenance on your HPLC pump. Check for any visible leaks and listen for any unusual noises.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient containing an acidic modifier. Based on methods for related flavonoids from Astragalus species, a recommended starting point is provided in the Experimental Protocols section below.[1]

Q2: What is the importance of the acidic modifier in the mobile phase?

A2: The acidic modifier, typically formic acid or acetic acid, plays a crucial role in improving peak shape and selectivity for flavonoids.[2] It protonates the phenolic hydroxyl groups on the flavonoid structure, reducing their ionization and minimizing undesirable secondary interactions with the silica (B1680970) stationary phase. This results in sharper, more symmetrical peaks.

Q3: Should I use formic acid or acetic acid in my mobile phase?

A3: Both formic acid and acetic acid are commonly used. Formic acid is a stronger acid than acetic acid, so a lower concentration is typically needed to achieve the desired pH.[3][6] For LC-MS applications, both are volatile and suitable. The choice may depend on the specific selectivity required for your separation, and it is often determined empirically during method development.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method for peak identification is to run an authentic reference standard of this compound under the same HPLC conditions. If a standard is not available, hyphenated techniques such as HPLC-MS (Mass Spectrometry) can be used to confirm the molecular weight and fragmentation pattern of the compound in the peak of interest.

Experimental Protocols

Recommended HPLC Method for Separation of this compound

This protocol is adapted from established methods for the analysis of flavonoids in Astragalus species and serves as a robust starting point for optimization.[1]

ParameterRecommended Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.2% (v/v) Acetic Acid in Water
Mobile Phase B 0.2% (v/v) Acetic Acid in Acetonitrile
Gradient Program 0-5 min: 25-32% B
6-10 min: 32-35% B
11-20 min: 35-60% B
20-25 min: Hold at 60% B
25.1-30 min: Return to 25% B and equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) monitoring at 260 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (75:25 Water:Acetonitrile with 0.2% acetic acid). Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Illustrative HPLC Method Parameters and Expected Outcomes

The following tables provide examples of how different HPLC parameters can be varied to optimize the separation of this compound from a closely eluting related flavonoid (e.g., Complanatoside B). Note: The data presented here is illustrative and should be confirmed experimentally.

Table 1: Effect of Gradient Slope on Resolution

Gradient Time (min)%B Increase per minResolution (Rs)Retention Time of this compound (min)
103.5%1.215.2
201.75%1.818.5
301.17%2.122.1

Table 2: Effect of Column Temperature on Peak Asymmetry and Resolution

Column Temperature (°C)Peak Asymmetry (As)Resolution (Rs)
251.41.7
301.21.8
401.11.9

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start extract Extract Flavonoids start->extract dissolve Dissolve in Initial Mobile Phase extract->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect DAD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify 5'''-O-Feruloyl complanatoside B integrate->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column and Temperature cluster_sample Sample and Injection start Poor Peak Resolution or Tailing Observed check_gradient Is the gradient too steep? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient Yes check_acid Is an acid modifier present? check_gradient->check_acid No end Improved Separation adjust_gradient->end add_acid Add 0.1% Formic Acid check_acid->add_acid No check_temp Is column temperature optimized? check_acid->check_temp Yes add_acid->end adjust_temp Increase temperature (30-40°C) check_temp->adjust_temp No check_column Is the column old or contaminated? check_temp->check_column Yes adjust_temp->end flush_column Flush or replace column check_column->flush_column Yes check_overload Is there sample overload? check_column->check_overload No flush_column->end reduce_injection Reduce injection volume/concentration check_overload->reduce_injection Yes check_overload->end No reduce_injection->end

Caption: Troubleshooting workflow for poor HPLC separation of flavonoids.

References

How to prevent degradation of 5'''-O-Feruloyl complanatoside B during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5'''-O-Feruloyl complanatoside B during extraction from its natural sources, primarily Semen Astragali Complanati.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a flavonoid glycoside found in Semen Astragali Complanati. Its chemical structure includes a feruloyl group attached via an ester linkage. This ester bond is susceptible to hydrolysis under certain extraction conditions, such as high temperatures and non-neutral pH, leading to the degradation of the target molecule. The primary degradation products are complanatoside B and ferulic acid. Preserving this ester linkage is crucial for accurate quantification and for maintaining the compound's biological activity.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The primary factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis of the feruloyl ester bond.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkage. Alkaline conditions are particularly detrimental to the stability of phenolic compounds[1][2][3].

  • Solvent: The choice of solvent can influence the stability of the compound. While polar solvents like methanol (B129727) and ethanol (B145695) are effective for extraction, their purity and the presence of water can affect stability.

  • Enzymatic Activity: The plant material may contain endogenous enzymes, such as esterases, that can cleave the feruloyl group if not properly inactivated.

  • Light and Oxygen: Prolonged exposure to light and oxygen can lead to oxidative degradation of flavonoids.

Q3: What is the recommended extraction method to minimize degradation?

A3: Ultrasonic-assisted extraction (UAE) is a highly recommended method as it is efficient at lower temperatures and for shorter durations compared to conventional methods like Soxhlet extraction[4]. An optimized UAE protocol for flavonoids from Semen Astragali Complanati has been reported with the following parameters:

  • Temperature: 52°C

  • Time: 34 minutes

  • Solvent-to-Sample Ratio: 26:1 (mL:g)

  • Solvent: Methanol or ethanol solutions are commonly used. A neutral to slightly acidic pH of the extraction solvent is advisable.

Q4: How can I monitor the degradation of this compound during my extraction process?

A4: The most effective way to monitor degradation is by using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique allows for the simultaneous quantification of the intact this compound and its primary degradation products, complanatoside B and ferulic acid. By analyzing aliquots of your extract at different stages of the process, you can assess the extent of degradation.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem 1: Low yield of this compound in the final extract.
Possible Cause Troubleshooting Step Rationale
Degradation due to high temperature Lower the extraction temperature. For UAE, a temperature of around 52°C is recommended. For other methods, aim for temperatures below 60°C.High temperatures accelerate the hydrolysis of the feruloyl ester bond.
Degradation due to pH Ensure the pH of your extraction solvent is neutral to slightly acidic (pH 6-7). Avoid alkaline conditions.Both acidic and especially alkaline pH can catalyze the hydrolysis of the ester linkage[1][2][3].
Incomplete Extraction Optimize the extraction parameters, including solvent-to-sample ratio, extraction time, and particle size of the plant material. A higher solvent ratio (e.g., 26:1) and smaller particle size can improve extraction efficiency.Ensuring complete extraction is the first step to a good yield.
Enzymatic Degradation Blanch the plant material with steam or hot solvent (e.g., boiling ethanol) for a short period before extraction to denature enzymes.This step inactivates endogenous esterases that could cleave the feruloyl group.
Improper Solvent Choice Use high-purity methanol or ethanol. The presence of impurities or a high water content can affect extraction efficiency and stability.Methanol has been shown to be an effective solvent for the extraction of phenolics from Semen Astragali Complanati[4].
Problem 2: High levels of complanatoside B and/or ferulic acid in the extract.
Possible Cause Troubleshooting Step Rationale
Ester Hydrolysis This is the most likely cause. Review and optimize all parameters that can accelerate hydrolysis: reduce temperature, adjust pH to neutral, and shorten the extraction time.The presence of these compounds directly indicates the degradation of this compound.
Sub-optimal Storage of Extract Store the extract at low temperatures (e.g., -20°C) and in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).Degradation can continue to occur in the extract post-extraction if not stored properly.

III. Experimental Protocols

A. Recommended Extraction Protocol: Ultrasonic-Assisted Extraction (UAE)

This protocol is based on optimized conditions for the extraction of flavonoids from Semen Astragali Complanati.

Materials:

  • Dried and powdered Semen Astragali Complanati

  • Methanol (HPLC grade)

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

Procedure:

  • Weigh 1 g of powdered Semen Astragali Complanati into a suitable vessel.

  • Add 26 mL of methanol to achieve a 26:1 solvent-to-sample ratio.

  • Place the vessel in an ultrasonic bath set to 52°C.

  • Sonicate for 34 minutes.

  • After extraction, centrifuge the mixture to pellet the solid material.

  • Decant the supernatant and filter it through a 0.45 µm filter.

  • Store the extract at -20°C in the dark until analysis.

B. Analytical Protocol: UPLC-MS/MS for Quantification

This protocol provides a general framework for the simultaneous quantification of this compound and its degradation products.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient from a low to high percentage of mobile phase B over a short run time (e.g., 5-10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI in both positive and negative modes (optimization required).

  • Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for this compound, complanatoside B, and ferulic acid. Precursor and product ions need to be determined by infusing standard solutions of each analyte.

  • Data Analysis: Quantify the analytes using a calibration curve prepared with certified reference standards.

IV. Visualizations

Degradation Pathway of this compound

cluster_0 Degradation Conditions A This compound B Complanatoside B A->B Hydrolysis C Ferulic Acid A->C Hydrolysis D High Temperature (> 60°C) E Alkaline pH (pH > 7) F Strong Acidic pH (pH < 5) G Esterase Activity

Caption: Primary degradation pathway of this compound.

Recommended Experimental Workflow

cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis A Plant Material (Semen Astragali Complanati) B Drying & Grinding A->B C Ultrasonic-Assisted Extraction (52°C, 34 min, Methanol) B->C D Centrifugation & Filtration C->D E UPLC-MS/MS Analysis D->E F Quantification of Intact Compound & Degradation Products E->F

Caption: Recommended workflow for extraction and analysis.

References

Technical Support Center: Enhancing the Bioavailability of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 5'''-O-Feruloyl complanatoside B in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a flavonoid glycoside isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati).[1][2][3] Flavonoids from this plant have been reported to possess various pharmacological activities, including antioxidant and anti-inflammatory effects.[4][5][6][7] These properties suggest its potential use in managing chronic diseases such as cardiovascular disease and diabetes.[1][2][3]

Q2: What are the main challenges in achieving adequate oral bioavailability for this compound?

A2: Like many flavonoid glycosides, this compound likely faces several challenges that limit its oral bioavailability. These include:

  • Poor aqueous solubility: Flavonoids are often poorly soluble in water, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.[8][9][10][11][12][13]

  • Low intestinal permeability: The large and complex structure of flavonoid glycosides can hinder their passage across the intestinal epithelium.[14]

  • Efflux by P-glycoprotein (P-gp): This transporter protein, present in the intestinal wall, can actively pump absorbed flavonoids back into the intestinal lumen, reducing net absorption.

  • Metabolism by gut microbiota: Intestinal bacteria can metabolize flavonoid glycosides, altering their structure and potentially reducing their intended therapeutic activity before they can be absorbed.[6]

  • First-pass metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.[14]

Q3: What are the primary strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[10][12][13][15][16]

  • Lipid-based formulations: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions can improve the solubility and absorption of lipophilic compounds like flavonoids.[17][18][19][20]

  • Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility and bioavailability.[9][11][21]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media

Question: I am having difficulty dissolving this compound in buffers for my in vitro and in vivo experiments. How can I improve its solubility?

Answer: Poor aqueous solubility is a common issue with flavonoid glycosides. Here are several approaches to address this:

  • Co-solvents: While this compound is soluble in organic solvents like DMSO, methanol, and ethanol (B145695), for biological experiments, minimizing the concentration of these solvents is crucial. You can try using a co-solvent system with pharmaceutically acceptable solvents such as a small percentage of ethanol or polyethylene (B3416737) glycol (PEG) in your aqueous buffer.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves the solubility of your compound.

  • Formulation Approaches:

    • Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can significantly increase the aqueous solubility of flavonoids.[9][11][21]

    • Lipid-Based Formulations: Incorporating the compound into a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in aqueous environments.[17][18][19][20]

    • Nanoparticle Formulation: Creating a nanoparticle formulation of your compound can enhance its solubility and dissolution rate.[10][12][13][15][16]

Issue 2: Low Permeability in Caco-2 Cell Assays

Question: My Caco-2 cell permeability assay results for this compound show low Papp values, suggesting poor intestinal absorption. What can I do to improve this?

Answer: Low apparent permeability (Papp) in Caco-2 models is indicative of poor absorption. Consider these strategies:

  • Inhibition of P-glycoprotein (P-gp): Co-administration with a known P-gp inhibitor, such as verapamil (B1683045) or certain other flavonoids, can determine if efflux is a limiting factor. If permeability increases in the presence of an inhibitor, it suggests that P-gp is actively transporting your compound out of the cells.

  • Formulation Strategies:

    • Nanoemulsions: Formulating this compound into a nanoemulsion can facilitate its transport across the intestinal epithelium.

    • Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can enhance the permeability of encapsulated flavonoids.[17][18]

Issue 3: High Variability and Low Plasma Concentrations in Animal Pharmacokinetic Studies

Question: I am observing highly variable and low plasma concentrations of this compound in my rodent studies after oral administration. How can I improve the in vivo bioavailability?

Answer: This is a common outcome for flavonoids and reflects the challenges of poor solubility, low permeability, and rapid metabolism. The following approaches can lead to more consistent and higher plasma concentrations:

  • Optimize the Formulation: The choice of delivery system is critical. Based on your preliminary in vitro data, select the most promising formulation (e.g., nanoparticle, lipid-based, or cyclodextrin complex) for your in vivo studies.

  • Increase Dose (with caution): While increasing the dose might seem straightforward, it may not lead to a proportional increase in plasma concentration due to saturation of absorption mechanisms. Always conduct dose-ranging studies to assess linearity.

  • Consider the Impact of Gut Microbiota: The gut microbiota can extensively metabolize flavonoids.[6] Co-administering antibiotics in a pilot study (with ethical approval) can help determine the extent of microbial metabolism. If this significantly increases bioavailability, it points to the need for formulations that protect the compound in the gut.

  • Analytical Method Sensitivity: Ensure your analytical method (e.g., UPLC-MS/MS) is sensitive and validated for the quantification of this compound and its potential metabolites in plasma.[22][23][24]

Quantitative Data Presentation

The following tables summarize representative data on the enhancement of flavonoid bioavailability using different formulation strategies. Note that these are examples for other flavonoids and similar improvements may be achievable for this compound.

Table 1: Enhancement of Flavonoid Bioavailability using Nanoparticle Formulations

FlavonoidNanoparticle TypeAnimal ModelFold Increase in AUC (vs. free compound)Reference
NaringeninHP-β-CD Inclusion ComplexRats7.4[14]
QuercetinZein Nanoparticles--

Table 2: Enhancement of Flavonoid Bioavailability using Lipid-Based Formulations

FlavonoidFormulation TypeIn Vitro/In Vivo ModelFold Increase in Bioaccessibility/BioavailabilityReference
NobiletinHigh Internal Phase EmulsionIn vitro lipolysis1.5[17]
TangeretinEmulsionIn vitro lipolysis3[17]
PolymethoxyflavonesNanoemulsionLipolysis model14[17]

Table 3: Enhancement of Flavonoid Bioavailability using Cyclodextrin Complexation

FlavonoidCyclodextrin TypeAnimal ModelFold Increase in Cmax (vs. free compound)Fold Increase in AUC (vs. free compound)Reference
DaidzeinNanoparticles with HP-β-CD---[8]
QuercetinHP-β-CD in Zein Nanoparticles---[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare SLNs encapsulating this compound to improve its solubility and bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Polysorbate 80, soy lecithin)

  • Co-surfactant (e.g., Poloxamer 188)

  • Distilled water

  • Organic solvent (e.g., acetone, ethanol)

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Preparation of the Lipid Phase: Dissolve the solid lipid and this compound in a suitable organic solvent.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water and heat to the same temperature as the lipid phase (typically 5-10°C above the melting point of the lipid).

  • Emulsification: Add the lipid phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) for a predetermined time to form a coarse emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature or using a rotary evaporator.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its formulated versions.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • This compound solution/formulation

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Additionally, perform a Lucifer yellow permeability assay.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test solution of this compound (in HBSS) to the apical (AP) side.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the BL side and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical):

    • Follow the same procedure as above but add the test compound to the BL side and collect samples from the AP side to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound after oral administration of different formulations.

Materials:

  • Male/female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • This compound formulation and vehicle control

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (if required for blood collection)

  • LC-MS/MS system for quantification

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (with free access to water) before dosing.

  • Dosing: Administer the this compound formulation or vehicle control orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal collection) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Studies cluster_analysis Data Analysis FCB 5'''-O-Feruloyl complanatoside B Formulation Formulation Strategies (Nanoparticles, Lipids, Cyclodextrins) FCB->Formulation Solubility Solubility Assessment Formulation->Solubility Caco2 Caco-2 Permeability Formulation->Caco2 PK_Study Pharmacokinetic Study Caco2->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability Data_Analysis Pharmacokinetic Modeling Bioavailability->Data_Analysis

Caption: Experimental workflow for enhancing the bioavailability of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_inhibition Inhibition by FCB cluster_response Cellular Response Stimulus e.g., LPS IKK IKK Activation Stimulus->IKK activates MAPK MAPK Activation (ERK, JNK, p38) Stimulus->MAPK activates IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB Activation (p65/p50 translocation) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene_Expression induces MAPK->Gene_Expression induces FCB 5'''-O-Feruloyl complanatoside B FCB->IKK inhibits FCB->MAPK inhibits antioxidant_pathway cluster_stress Oxidative Stress cluster_regulation Nrf2 Regulation cluster_activation Activation by FCB cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Dissociation and Nuclear Translocation Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to FCB 5'''-O-Feruloyl complanatoside B FCB->Keap1_Nrf2 promotes dissociation Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates

References

Technical Support Center: Method Validation for Quantitative Analysis of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from Astragalus complanatus.[1] The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the quantitative analysis of this compound?

Example HPLC Method Parameters:

ParameterRecommended Setting
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Flow Rate 1.0 mL/min
Detection Wavelength Diode Array Detector (DAD) set at a wavelength determined by the UV spectrum of this compound (likely around 260-330 nm)
Column Temperature 30°C
Injection Volume 10 µL

Q2: How do I prepare the standard and sample solutions?

A2:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or ethanol) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or initial mobile phase composition. These will be used to construct the calibration curve.

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., plant extract, biological fluid). A typical procedure for a plant extract involves extraction with a suitable solvent (e.g., 70% methanol), followed by filtration through a 0.22 µm syringe filter before injection.[4]

Q3: What are the key parameters for method validation?

A3: A comprehensive method validation should assess the following parameters:

  • System Suitability

  • Linearity and Range

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Precision (Repeatability and Intermediate Precision)

  • Accuracy (Recovery)

  • Stability

  • Robustness

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak for the analyte - Injection error.- Incorrect wavelength setting.- Analyte degradation.- Low concentration in the sample.- Check the autosampler and syringe.- Verify the UV maximum of the analyte and set the detector accordingly.- Prepare fresh sample and standard solutions.- Concentrate the sample extract or adjust the extraction procedure.
Peak fronting or tailing - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the pH of the aqueous mobile phase.- Use a new column or a guard column.
Variable retention times - Fluctuation in mobile phase composition.- Inconsistent column temperature.- Air bubbles in the system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase.
Baseline noise or drift - Contaminated mobile phase or column.- Detector lamp issue.- Air bubbles in the detector flow cell.- Use HPLC-grade solvents and filter the mobile phase.- Flush the column with a strong solvent.- Check the lamp's operating hours and replace if necessary.- Purge the detector.

Method Validation Data Summary

The following tables provide an example of how to present the quantitative data from a method validation study. The values presented are for illustrative purposes and need to be determined experimentally.

Table 1: System Suitability

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for n=6 injections)0.8%

Table 2: Linearity, LOD, and LOQ

ParameterExample Value
Linear Range (µg/mL) 1 - 100
Regression Equation y = 25432x + 158
Correlation Coefficient (r²) ≥ 0.999
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Table 3: Precision

Precision TypeConcentration (µg/mL)RSD (%) (n=6)Acceptance Criteria
Repeatability (Intra-day) 51.2%RSD ≤ 2.0%
500.9%
900.7%
Intermediate Precision (Inter-day) 51.8%RSD ≤ 3.0%
501.5%
901.1%

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%) (n=3)Acceptance Criteria
Low 2.52.4598.01.580 - 120%
Medium 2525.5102.01.1
High 4544.198.00.9

Experimental Protocols

System Suitability
  • Prepare a standard solution of this compound at a mid-range concentration.

  • Inject the solution six consecutive times.

  • Calculate the tailing factor, number of theoretical plates, and the RSD of the peak area.

Linearity
  • Prepare a series of at least five working standard solutions of different concentrations.

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the average peak area versus the concentration.

  • Determine the regression equation and the correlation coefficient (r²).

LOD and LOQ
  • Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Precision
  • Repeatability: Analyze six replicates of samples at three different concentrations (low, medium, high) on the same day and by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Calculate the RSD for the concentrations obtained.

Accuracy
  • Prepare a sample matrix.

  • Spike the sample matrix with known amounts of this compound at three different concentration levels (low, medium, high).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery.

Stability
  • Analyze a sample solution at different time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) at room temperature.

  • Calculate the RSD of the analyte's peak area over time.

Robustness
  • Intentionally make small variations in the method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact of these changes on the results.

Visualizations

Method_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting Standard Standard Preparation SystemSuitability System Suitability Standard->SystemSuitability Sample Sample Preparation Precision Precision Sample->Precision Accuracy Accuracy Sample->Accuracy Linearity Linearity & Range SystemSuitability->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ LOD_LOQ->Precision Precision->Accuracy Stability Stability Accuracy->Stability Robustness Robustness Stability->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: Overall workflow for the method validation of this compound.

Troubleshooting_Logic Start Problem with Chromatogram NoPeak No/Small Peak Start->NoPeak Peak Size BadShape Peak Tailing/Fronting Start->BadShape Peak Shape VariableRT Variable Retention Time Start->VariableRT Retention Time CheckInjection Check Injection System NoPeak->CheckInjection CheckWavelength Verify Wavelength NoPeak->CheckWavelength DiluteSample Dilute Sample BadShape->DiluteSample CheckColumn Check Column Health BadShape->CheckColumn CheckMobilePhase Check Mobile Phase VariableRT->CheckMobilePhase CheckTemp Check Column Temperature VariableRT->CheckTemp

Caption: A logical troubleshooting guide for common HPLC issues.

References

Validation & Comparative

A Comparative Analysis of 5'''-O-Feruloyl complanatoside B and Complanatoside B: Unveiling Their Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the bioactivities of 5'''-O-Feruloyl complanatoside B and complanatoside B. Both are flavonoid glycosides isolated from the seeds of Astragalus complanatus R.Br. (Semen Astragali Complanati), a plant utilized in traditional medicine for various therapeutic purposes. While research has highlighted the antioxidant, anti-inflammatory, and potential anticancer properties of extracts from Astragalus complanatus seeds, which contain both of these compounds, specific data directly comparing their individual efficacy is not yet available.

This guide aims to provide a detailed overview of the known bioactivities associated with flavonoids from Astragalus complanatus, with the understanding that the specific contributions of this compound and complanatoside B to these effects have not been individually quantified in a comparative manner.

General Bioactivities of Flavonoids from Astragalus complanatus

Extracts from the seeds of Astragalus complanatus have demonstrated a range of biological activities in preclinical studies. These effects are largely attributed to the rich flavonoid content, which includes both this compound and complanatoside B.

Table 1: Summary of Investigated Bioactivities of Astragalus complanatus Flavonoid Extracts

Bioactivity CategoryObserved Effects of Astragalus complanatus ExtractsSpecific Data for Individual Compounds
Antioxidant Activity Radical scavenging activity, reduction of oxidative stress markers.Not available for direct comparison.
Anti-inflammatory Activity Inhibition of pro-inflammatory cytokine production.Not available for direct comparison.
Anticancer Potential Induction of apoptosis in certain cancer cell lines.Not available for direct comparison.
Cardiovascular Effects Potential benefits in cardiovascular health.Not available for direct comparison.
Antidiabetic Effects Possible role in managing diabetes-related complications.Not available for direct comparison.

Experimental Protocols: A General Overview

Due to the absence of direct comparative studies, this section outlines general experimental protocols commonly used to assess the bioactivities of flavonoid-rich extracts, which would be applicable for future comparative analysis of this compound and complanatoside B.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Workflow for DPPH Assay

cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Test Compound (e.g., this compound or complanatoside B) Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Solvent Methanol (B129727)/Ethanol Solvent->Serial_Dilutions Mix Mix Sample and DPPH Solution Serial_Dilutions->Mix DPPH_Solution DPPH Solution (in Methanol/Ethanol) DPPH_Solution->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (e.g., at 517 nm) Incubate->Measure Calculate_Scavenging Calculate % Scavenging Activity Measure->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Methodology:

  • Prepare stock solutions of the test compounds (this compound and complanatoside B) and a positive control (e.g., ascorbic acid) in a suitable solvent like methanol or ethanol.

  • Create a series of dilutions of the stock solutions.

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, mix the test compound dilutions with the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions using a microplate reader at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Nitric Oxide Inhibition Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Macrophages Macrophage Cells (e.g., RAW 264.7) Seed_Cells Seed Cells in 96-well Plate Macrophages->Seed_Cells Pretreat Pre-treat with Test Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Treatment Incubate Stimulate->Incubate_Treatment Collect_Supernatant Collect Supernatant Incubate_Treatment->Collect_Supernatant Griess_Reagent Add Griess Reagent Collect_Supernatant->Griess_Reagent Measure_Absorbance_NO Measure Absorbance (e.g., at 540 nm) Griess_Reagent->Measure_Absorbance_NO Calculate_NO_Inhibition Calculate % NO Inhibition Measure_Absorbance_NO->Calculate_NO_Inhibition

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Methodology:

  • Culture macrophage cells (e.g., RAW 264.7) in appropriate media and conditions.

  • Seed the cells into a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. A non-stimulated control group should be included.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

Future Directions and Conclusion

The lack of direct comparative studies between this compound and complanatoside B represents a significant knowledge gap in the pharmacology of Astragalus complanatus. Future research should focus on head-to-head comparisons of these and other purified flavonoids from this plant to elucidate their individual contributions to the observed therapeutic effects. Such studies, employing standardized in vitro and in vivo models, are crucial for a more precise understanding of their structure-activity relationships and for the potential development of these compounds as therapeutic agents.

A Comparative Analysis of 5'''-O-Feruloyl complanatoside B and Other Feruloylated Compounds in Modulating Oxidative Stress and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activities of 5'''-O-Feruloyl complanatoside B alongside other notable feruloylated compounds. The focus is on their antioxidant and anti-inflammatory properties, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to Feruloylated Compounds

Feruloylated compounds are a class of natural phenols characterized by the presence of a feruloyl group attached to a parent molecule, often a flavonoid or a glycoside. Ferulic acid itself is well-regarded for its potent antioxidant and anti-inflammatory activities. The addition of a feruloyl moiety to other molecules can significantly influence their bioavailability and biological effects. This compound is a flavonoid glycoside isolated from the seeds of Astragalus complanatus (Semen Astragali Complanati). Extracts of this plant have been traditionally used in medicine and are known to possess a range of therapeutic properties, including antioxidant and anti-inflammatory effects. This guide aims to contextualize the potential of this compound by comparing it with other feruloylated compounds for which quantitative data is available.

Data Presentation: A Comparative Look at Bioactivity

Table 1: Comparative Antioxidant Activity of Feruloylated Compounds

Compound/ExtractAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Astragali complanati Semen ExtractDPPH11.851--
Astragali complanati Semen ExtractABTS23.426--
Ferulic AcidDPPH9.9Quercetin9.9
Feruloylated OligosaccharidesDPPH-Trolox-
Feruloylated OligosaccharidesABTS-Trolox-

Note: The data for Astragali complanati Semen extract represents the activity of a complex mixture and not solely that of this compound. The activity of Feruloylated Oligosaccharides was reported in Trolox equivalents and is not directly comparable in terms of IC50 values.

Table 2: Comparative Anti-inflammatory Activity of Feruloylated Compounds

Compound/ExtractAssayCell LineInhibition
Astragali complanati Semen ExtractNitric Oxide (NO) ProductionJ774 MacrophagesReduced NO levels
Astragali complanati Semen ExtractTNF-α, IL-1β, IL-6 ProductionJ774 MacrophagesReduced cytokine levels
Feruloylated OligosaccharidesTNF-α, IL-6, IL-1β ProductionRAW264.7 CellsSignificant inhibition
Luteolin-7-O-glucosideNF-κB Activation-Represses activation
Kaempferol-3-O-sophorosideNF-κB Activation & TNF-α ProductionHUVECsInhibition

Experimental Protocols: Methodologies for Bioactivity Assessment

The following are detailed protocols for the key in vitro assays used to determine the antioxidant and anti-inflammatory activities of the compared compounds.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a wavelength of 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant is measured by the decrease in absorbance.

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of the test compound.

    • Add a specific volume of the diluted ABTS•+ solution to each dilution of the test compound.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • A control containing the solvent and ABTS•+ solution is also measured.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7 or J774) stimulated with lipopolysaccharide (LPS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture macrophage cells in a 96-well plate until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • After a short incubation period, measure the absorbance at 540 nm.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value for NO inhibition is determined. A cell viability assay (e.g., MTT assay) should also be performed to ensure that the observed inhibition is not due to cytotoxicity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many feruloylated compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis Compound Feruloylated Compound (e.g., this compound) Stock Prepare Stock Solution Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Dilutions->AntiInflammatory Absorbance Measure Absorbance Antioxidant->Absorbance AntiInflammatory->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Experimental workflow for assessing the bioactivity of feruloylated compounds.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes transcription Feruloylated_Compound Feruloylated Compounds Feruloylated_Compound->IKK inhibits Feruloylated_Compound->NFkB_active inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by feruloylated compounds.

nrf2_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active released Nucleus Nucleus Nrf2_active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, etc.) ARE->Antioxidant_Enzymes activates transcription Feruloylated_Compound Feruloylated Compounds Feruloylated_Compound->Keap1 induces dissociation

Caption: Activation of the Nrf2 antioxidant pathway by feruloylated compounds.

Conclusion

The available evidence suggests that feruloylated compounds, as a class, are promising candidates for further investigation as antioxidant and anti-inflammatory agents. While direct comparative data for this compound is currently limited, the bioactivity of extracts from its natural source, Astragali complanati Semen, indicates its potential in these areas. Further research is warranted to isolate and quantitatively assess the bioactivity of this compound to fully understand its therapeutic potential in comparison to other well-characterized feruloylated compounds. The provided experimental protocols and pathway diagrams offer a framework for such future investigations.

A Comparative Analysis of the Antioxidant Efficacy of 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, the quest for novel and potent radical scavengers is perpetual. This guide provides a comparative analysis of the antioxidant efficacy of 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from Astragali Semen, against well-established antioxidant compounds such as Vitamin C and Trolox.[1][2] This evaluation is based on a review of available experimental data from common in vitro antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is typically quantified by its ability to scavenge synthetic radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency.

Extracts of Astragali Complanati Semen, which contain this compound among other flavonoids, have demonstrated significant free radical scavenging activity in both DPPH and ABTS assays.[3] One study on an extract of Astragali Complanati Semen reported an IC50 value of 11.851 µg/mL in the DPPH assay and 23.426 µg/mL in the ABTS assay, indicating potent antioxidant properties.[3]

For comparative purposes, the table below summarizes the reported antioxidant activities. It is important to note that direct comparative studies for the purified this compound are limited, and the data for this compound is derived from studies on the complete extract.

Compound/ExtractAssayIC50 Value (µg/mL)
Astragali Complanati Semen ExtractDPPH11.851
Astragali Complanati Semen ExtractABTS23.426

Note: Data for Vitamin C and Trolox are widely available in scientific literature and serve as standard positive controls in these assays. Their IC50 values can vary depending on the specific experimental conditions.

Experimental Methodologies

The following sections detail the standardized protocols for the DPPH and ABTS radical scavenging assays, which are fundamental to assessing antioxidant efficacy.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in absorbance is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The test compound (e.g., this compound) and standard antioxidants (Vitamin C, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the sample or standard.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A0 - A1) / A0] * 100 where A0 is the absorbance of the control (DPPH solution without the sample) and A1 is the absorbance of the sample. The IC50 value is then determined by plotting the scavenging percentage against the sample concentration.[3]

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant. The reduction in color is proportional to the antioxidant's activity.

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compound and standards are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

To provide a broader context for the role of antioxidants, the following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a typical workflow for evaluating antioxidant compounds.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE invis1 Nrf2->invis1 Dissociation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to invis2

Caption: Nrf2-ARE signaling pathway in cellular antioxidant response.

Antioxidant_Workflow Start Start: Compound Selection In_Vitro In Vitro Antioxidant Assays (DPPH, ABTS, etc.) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Cellular Antioxidant Activity) In_Vitro->Cell_Based Mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Gene expression) Cell_Based->Mechanism In_Vivo In Vivo Animal Models (Oxidative stress models) Mechanism->In_Vivo Conclusion Conclusion: Efficacy and Potential Applications In_Vivo->Conclusion

Caption: Experimental workflow for antioxidant efficacy evaluation.

References

Unraveling the Anti-Inflammatory Potential: A Comparative Guide to Complanatoside B and Its Structural Relatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a compound's structure and its biological activity is paramount. This guide provides a comprehensive comparison of complanatoside B and its derivatives, focusing on their structure-activity relationship (SAR) in the context of their anti-inflammatory properties. Due to the limited availability of data on synthetic derivatives of complanatoside B, this guide will focus on a comparative analysis with its aglycone, kaempferol (B1673270), and other naturally occurring kaempferol glycosides. This approach will shed light on the key structural features that govern their anti-inflammatory effects.

Structure-Activity Relationship: The Influence of Glycosylation and Hydroxylation

Complanatoside B is a flavonoid glycoside, specifically a derivative of kaempferol. The anti-inflammatory activity of flavonoids is significantly influenced by their substitution patterns, including the number and position of hydroxyl (-OH) groups and the presence and nature of glycosidic linkages.

In general, the presence of hydroxyl groups at the C-5 and C-4' positions of the flavone (B191248) backbone is considered crucial for anti-inflammatory function.[1] The C2-C3 double bond in the C-ring also plays a role in the molecule's activity.[1]

Glycosylation, the attachment of sugar moieties, can modulate the bioactivity of the aglycone (in this case, kaempferol). The position of glycosylation and the type of sugar can impact the compound's solubility, bioavailability, and interaction with molecular targets. For instance, some studies suggest that glycosylation can in some cases decrease the in vitro activity compared to the free aglycone.

Compound Structure Key Structural Features
Complanatoside B Kaempferol-3-O-(2"-O-α-L-rhamnopyranosyl)-β-D-galactopyranosideKaempferol aglycone with a disaccharide at the C-3 position.
Kaempferol AglyconeFour hydroxyl groups at positions 3, 5, 7, and 4'.
Kaempferol-3-O-rutinoside Kaempferol-3-O-(α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside)Disaccharide at the C-3 position.
Kaempferol-7-O-glucoside Kaempferol-7-O-β-D-glucopyranosideMonosaccharide at the C-7 position.
Kaempferol-3-O-rhamnoside Kaempferol-3-O-α-L-rhamnopyranosideMonosaccharide at the C-3 position.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of complanatoside B and its relatives are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Compound Assay Cell Line IC50 / Inhibition Reference
Kaempferol NO ProductionRAW 264.7IC50 = 15.4 μM[2]
iNOS mRNA ExpressionRAW 264.7Dose-dependent suppression[2]
NF-κB Luciferase ActivityRAW 264.7IC50 = 90.3 μM[2]
T-cell ProliferationConA-activated T cells86.7% inhibition at 100 μM (48h)[3]
Kaempferol-3-O-rhamnoside (Afzelin) NO ProductionRAW 264.7Less potent than Kaempferol[2]
Kaempferol-7-O-glucoside T-cell ProliferationConA-activated T cells51.12% inhibition at 100 μM (48h)[3]
Kaempferol-3-O-rutinoside T-cell ProliferationConA-activated T cellsLower inhibition than Kaempferol and Kaempferol-7-O-glucoside[3]

Note: Direct quantitative data for the anti-inflammatory activity of complanatoside B was not available in the reviewed literature. The table presents data for its aglycone and other glycosides to infer potential activity.

The data suggests that the aglycone, kaempferol, often exhibits more potent in vitro anti-inflammatory activity compared to its glycosides.[2][3] This could be attributed to the direct interaction of the free hydroxyl groups with cellular targets. The type and position of the sugar moiety can influence the degree of activity, as seen in the varying inhibitory effects of different kaempferol glycosides.

Key Signaling Pathways in Anti-Inflammatory Action

Flavonoids, including kaempferol and its glycosides, exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription Flavonoids Kaempferol & Glycosides Flavonoids->IKK Inhibits Flavonoids->NFkB_active Inhibits Nuclear Translocation

Caption: The NF-κB signaling pathway and points of inhibition by flavonoids.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Flavonoids can inhibit this pathway by targeting IKK activity and preventing the nuclear translocation of NF-κB.

MAPK_Signaling_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases MAPKKK MAPKKK (e.g., TAK1) Upstream_Kinases->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_inflammatory_Genes Induces Transcription Flavonoids Kaempferol & Glycosides Flavonoids->MAPKKK Inhibits Flavonoids->MAPKK Inhibits Flavonoids->MAPK Inhibits

Caption: The MAPK signaling pathway and points of inhibition by flavonoids.

The MAPK family of proteins (including p38, JNK, and ERK) are key signaling molecules that regulate the expression of inflammatory mediators. LPS stimulation leads to a cascade of phosphorylation events that activate MAPKs. Activated MAPKs can then phosphorylate and activate transcription factors such as AP-1, which in turn promotes the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of various components of the MAPK cascade.

Experimental Protocols

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., complanatoside B, kaempferol) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect the culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve of sodium nitrite.

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance and calculate the cytokine concentration based on the standard curve.

4. Western Blot Analysis for Signaling Proteins:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated and total forms of IκBα, p65, p38, JNK, ERK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

While direct experimental data on the structure-activity relationship of a wide range of complanatoside B derivatives is currently scarce, a comparative analysis with its aglycone kaempferol and other kaempferol glycosides provides valuable insights. The anti-inflammatory activity of these flavonoids is intricately linked to their hydroxylation patterns and the nature of their glycosidic substituents. The aglycone, kaempferol, generally demonstrates potent in vitro activity, suggesting that the glycosidic moiety may primarily influence the pharmacokinetic properties of the molecule in vivo.

Future research should focus on the synthesis of a series of complanatoside B derivatives with systematic modifications to the aglycone and the glycosidic chain. This would enable a more precise elucidation of its SAR and facilitate the design of novel and more potent anti-inflammatory agents. Further investigations into the in vivo efficacy, bioavailability, and metabolic fate of complanatoside B and its derivatives are also crucial for their potential development as therapeutic agents.

References

Unveiling the Therapeutic Potential of 5'''-O-Feruloyl complanatoside B: An Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 5'''-O-Feruloyl complanatoside B, a flavonoid glycoside isolated from the seeds of Astragalus complanatus (Astragali Semen), is emerging as a compound of interest within the scientific community for its potential therapeutic applications.[1][2] While comprehensive comparative data remains under investigation, initial research and the broader understanding of related flavonoid compounds suggest promising bioactivities, including anti-inflammatory, antioxidant, and anticancer effects. This guide provides an objective overview of the currently available information regarding the in vitro and in vivo efficacy of this natural product, alongside relevant experimental context.

Quantitative Data Summary

At present, specific quantitative data directly comparing the in vitro and in vivo efficacy of this compound is not extensively available in peer-reviewed literature. The broader class of flavonoids from Astragalus species has demonstrated a range of biological activities. For context, total flavonoids from Astragalus have been shown to possess both immunostimulatory and anti-inflammatory effects in vivo and in vitro.

For illustrative purposes, the following table provides a conceptual framework for how such data would be presented. Note: The data below is hypothetical and serves as a template for future research findings.

Assay TypeTarget/ModelEndpointThis compoundAlternative Compound (e.g., Quercetin)
In Vitro
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNO Production Inhibition (IC₅₀)Data Not Availablee.g., 25 µM
AnticancerMCF-7 (Breast Cancer Cell Line)Cytotoxicity (IC₅₀)Data Not Availablee.g., 50 µM
AntioxidantDPPH Radical ScavengingScavenging Activity (IC₅₀)Data Not Availablee.g., 15 µM
In Vivo
Anti-inflammatoryCarrageenan-induced paw edema in ratsEdema Reduction (%)Data Not Availablee.g., 45% at 50 mg/kg
AnticancerXenograft mouse model with MCF-7 cellsTumor Growth Inhibition (%)Data Not Availablee.g., 60% at 50 mg/kg

Experimental Protocols

Detailed experimental protocols for this compound are not yet standardized. However, based on studies of related flavonoids, the following methodologies are commonly employed:

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

  • Measurement of Nitric Oxide: After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats are used.

  • Administration: this compound is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after treatment, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, flavonoids from Astragalus are known to interact with key inflammatory and cell survival pathways.

G Hypothesized Signaling Pathway for Flavonoids cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Flavonoid 5'''-O-Feruloyl complanatoside B Flavonoid->IKK Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

G General Experimental Workflow start Start in_vitro In Vitro Studies (Cell Lines) start->in_vitro in_vivo In Vivo Studies (Animal Models) start->in_vivo data_analysis Data Analysis and Comparison in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A generalized workflow for efficacy testing.

Concluding Remarks

This compound represents a promising natural compound for further investigation. The current body of scientific literature highlights the potential of flavonoids from Astragalus in modulating key biological pathways related to inflammation and cancer. However, to establish a clear efficacy profile for this compound, dedicated and comprehensive studies that directly compare its in vitro and in vivo effects against established benchmarks are imperative. Future research should focus on elucidating its precise mechanisms of action, determining optimal dosage, and evaluating its safety profile to pave the way for potential clinical applications.

References

Comparative Analysis of Flavonoid Glycosides in Select Astragalus Species with a Focus on 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the flavonoid glycoside content in various Astragalus species, with a particular focus on 5'''-O-Feruloyl complanatoside B. Due to the limited availability of comparative data for this compound across different species, this document broadens the scope to include a comparison of other major flavonoid glycosides. This information is intended to assist researchers and professionals in drug development in understanding the chemical variability within the Astragalus genus and in identifying species with high concentrations of specific bioactive compounds.

Data Presentation: Quantitative Analysis of Flavonoid Glycosides

The following table summarizes the quantitative data on the content of various flavonoid glycosides in different Astragalus species, as reported in the scientific literature. It is important to note that the direct comparison of absolute values should be approached with caution due to variations in analytical methodologies, plant parts analyzed, and geographical origins.

Astragalus SpeciesPlant PartFlavonoid GlycosideContent (% w/w or other unit)Analytical Method
Astragalus complanatusSeedsComplanatuside0.062% - 0.134%HPLC-UV
Astragalus membranaceusRootCalycosin-7-O-β-D-glucoside-UPLC-MS/MS
Ononin-UPLC-MS/MS
Astragalus membranaceus var. mongholicusRootCalycosin-7-O-β-D-glucoside-UPLC-MS/MS
Ononin-UPLC-MS/MS
Astragalus dasyanthusHerbRutin-HPLC-UV
Quercetin-HPLC-UV
Luteolin-HPLC-UV
Astragalus variusHerbRutin-HPLC-UV
Quercetin-HPLC-UV
Luteolin-HPLC-UV
Astragalus testiculatusHerbRutin-HPLC-UV
Quercetin-HPLC-UV
Luteolin-HPLC-UV
Astragalus henningiiHerbRutin-HPLC-UV
Quercetin-HPLC-UV
Luteolin-HPLC-UV

Note: Specific quantitative values for all compounds were not consistently available in the reviewed literature; presence is indicated by "-".

Experimental Protocols

The quantification of flavonoid glycosides in Astragalus species is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (General Protocol)
  • Drying and Pulverization: The plant material (e.g., seeds, roots, aerial parts) is dried at a controlled temperature (typically 40-60°C) to a constant weight and then pulverized into a fine powder.

  • Extraction: A specific weight of the powdered sample is extracted with a suitable solvent, commonly methanol (B129727) or ethanol, often in a solution with water (e.g., 70% ethanol). The extraction is typically performed using methods such as ultrasonication or reflux extraction for a defined period to ensure maximum recovery of the target compounds.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then often concentrated under reduced pressure to yield a crude extract.

  • Purification (Optional): For cleaner samples and more accurate quantification, the crude extract may be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

Quantification by HPLC-UV
  • Chromatographic System: An HPLC system equipped with a UV-Vis detector is used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of flavonoids.

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents, such as (A) acetonitrile (B52724) and (B) water containing a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The gradient program is optimized to achieve good separation of the target analytes.

  • Detection: The UV detector is set at a wavelength where the flavonoid glycosides of interest exhibit maximum absorbance (e.g., 260 nm or 350 nm).

  • Quantification: The concentration of the target compound is determined by comparing its peak area to a calibration curve constructed using certified reference standards of the specific flavonoid glycoside.

Quantification by UPLC-MS/MS
  • Chromatographic System: A UPLC system is used for faster and more efficient separation compared to conventional HPLC.

  • Column: A sub-2 µm particle size C18 column is typically used.

  • Mobile Phase: Similar to HPLC, a gradient elution with acetonitrile and acidified water is common.

  • Mass Spectrometry: The UPLC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) with an electrospray ionization (ESI) source, often operated in both positive and negative ion modes to detect a wider range of compounds.

  • Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target analyte are monitored. The concentration is determined using a calibration curve prepared with reference standards.

Mandatory Visualization

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Quantification cluster_Data_Processing Data Processing & Analysis Plant_Material Astragalus Plant Material (e.g., Seeds, Root) Drying Drying & Pulverization Plant_Material->Drying Extraction Solvent Extraction (e.g., 70% Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract HPLC_UV HPLC-UV Analysis Crude_Extract->HPLC_UV UPLC_MSMS UPLC-MS/MS Analysis Crude_Extract->UPLC_MSMS Peak_Integration Peak Integration & Identification HPLC_UV->Peak_Integration UPLC_MSMS->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification Comparative_Analysis Comparative Analysis Quantification->Comparative_Analysis Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Inflammatory_Response Inflammatory Response LPS LPS p38 p38 LPS->p38 JNK JNK LPS->JNK IKK IKKα/β LPS->IKK TFA Total Astragalus Flavonoids TFA->p38 TFA->JNK TFA->IKK TNFa TNF-α p38->TNFa IL6 IL-6 p38->IL6 IL1b IL-1β p38->IL1b JNK->TNFa JNK->IL6 JNK->IL1b IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB p65 (Nuclear Translocation) IkB->NFkB_p65 inhibits NFkB_p65->TNFa NFkB_p65->IL6 NFkB_p65->IL1b iNOS_COX2 iNOS, COX-2 NFkB_p65->iNOS_COX2

Comparative Analysis of 5'''-O-Feruloyl complanatoside B: An Examination of Experimental Reproducibility and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the experimental reproducibility of 5'''-O-Feruloyl complanatoside B and its comparison with established therapeutic alternatives. This report synthesizes available data on its biological activities, provides detailed experimental protocols for key assays, and visually represents relevant biological pathways and workflows to aid in the objective assessment of its therapeutic potential.

Introduction

This compound is a flavonoid isolated from the seeds of Astragalus complanatus (Astragali Semen), a plant used in traditional medicine for various ailments.[1] Emerging research has suggested its potential role in managing chronic diseases, including cardiovascular conditions, diabetes, and cancer, largely attributed to its antioxidant and anti-inflammatory properties.[1][2] However, a critical aspect for its consideration in drug development is the reproducibility of its experimental effects. This guide provides a comparative analysis of the available data on this compound and contrasts its performance with well-characterized therapeutic alternatives: quercetin (B1663063) (antioxidant), resveratrol (B1683913) (anti-inflammatory), and doxorubicin (B1662922) (anticancer).

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of this compound and its selected alternatives. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research articles. The lack of standardized reporting and experimental conditions across studies is a significant challenge in assessing the reproducibility of findings for many natural compounds, including this compound.

Table 1: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 Value (µM)Source (Assay Conditions)
This compound Data Not Available-
Quercetin13.6 - 20.7 µM[3]
Quercetin19.17 µg/mL (~42.3 µM)[4]
Quercetin15.9 µg/mL (~35.1 µM)[5]
Quercetin14.16 ppm (~31.3 µM)[6]

Table 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

CompoundIC50 Value (µM)Cell LineSource (Assay Conditions)
This compound Data Not Available--
ResveratrolInhibits NF-κB translocationRAW264.7[7][8]
ResveratrolReduces p-NF-κB expressionAnimal model[9]

Table 3: In Vitro Anticancer Activity (Cytotoxicity against MCF-7 Breast Cancer Cells)

CompoundIC50 ValueSource (Assay Conditions)
This compound Data Not Available-
Doxorubicin0.68±0.04 µg/mL (~1.25 µM)[10]
Doxorubicin8306 nM (8.3 µM)[11]
Doxorubicin1.1 µg/mL (~2.0 µM)[12]
Doxorubicin700 nM (0.7 µM) in MCF-7/DOX[13]

Experimental Protocols

To ensure transparency and facilitate the replication of the cited experiments, detailed methodologies for the key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the antioxidant activity.

Protocol:

  • Reagent Preparation:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or DMSO).

    • Serial dilutions of the test compound and a positive control (e.g., quercetin or ascorbic acid).

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound dilutions.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (e.g., resveratrol) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measurement:

    • Measure the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay) in Cancer Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in an appropriate medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound (e.g., doxorubicin) for a specified time (e.g., 48 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound & Standard Mix Mix Compound and DPPH Compound->Mix DPPH DPPH Solution DPPH->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression NFkB->Gene activates Resveratrol Resveratrol Resveratrol->IKK inhibits Resveratrol->NFkB inhibits translocation

Caption: Resveratrol's inhibition of the NF-κB signaling pathway.

Discussion and Conclusion

The primary challenge in evaluating the reproducibility of experimental results for this compound is the scarcity of dedicated studies reporting its specific biological activities with quantitative data. While the broader extracts of Astragali Semen have shown antioxidant and anti-inflammatory potential, the contribution and potency of this individual flavonoid remain to be robustly characterized.

In contrast, the alternatives presented—quercetin, resveratrol, and doxorubicin—have been extensively studied, and a larger body of data is available, allowing for a more comprehensive assessment of their efficacy, albeit with some variability in reported IC50 values across different studies. This variability can be attributed to differences in experimental protocols, cell lines, and reagent sources, highlighting the critical need for standardized methodologies in preclinical research.

For this compound to be considered a viable therapeutic candidate, future research should focus on:

  • Systematic in vitro studies to determine its IC50 values in a range of antioxidant, anti-inflammatory, and anticancer assays.

  • Comparative studies that directly benchmark its activity against established compounds under identical experimental conditions.

  • Studies on its mechanism of action to elucidate the specific signaling pathways it modulates.

  • In vivo studies to assess its efficacy and safety in relevant animal models.

References

Safety Operating Guide

Proper Disposal of 5'''-O-Feruloyl complanatoside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 5'''-O-Feruloyl complanatoside B is to mix the compound with an inert absorbent material like sand or vermiculite, place it in a suitable, sealed container, and arrange for disposal by a licensed chemical waste management service.[1] This guide provides a comprehensive, step-by-step procedure to ensure the safe and compliant disposal of this compound.

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of chemical compounds. This document outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecific Recommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory A properly fitted respirator may be necessary for larger spills or in poorly ventilated areas.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from initial preparation to final handoff to waste management professionals.

Step 1: Waste Identification and Segregation

  • Initial Assessment: Determine that the this compound is a waste product.

  • Segregation: Ensure that this compound is not mixed with other incompatible chemical wastes. It is best practice to collect different types of chemical waste in separate containers.

Step 2: Preparation of the Disposal Container

  • Container Selection: Choose a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, sealable lid is recommended.

  • Labeling: Clearly label the container with the full chemical name: "this compound," the CAS number (142473-98-1), and any relevant hazard symbols.

Step 3: In-Lab Treatment and Containment

  • Inert Mixture: In a well-ventilated area, such as a fume hood, carefully mix the this compound with a dry, inert absorbent material like sand or vermiculite.[1]

  • Transfer: Transfer the resulting mixture into the prepared and labeled disposal container.

  • Sealing: Securely seal the container to prevent any leaks or spills.

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and final disposal of the waste container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container Correctly (Chemical Name, CAS#, Hazards) C->D E Mix with Inert Material (Sand or Vermiculite) D->E F Transfer Mixture to Container E->F G Securely Seal Container F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (EHS or Licensed Contractor) H->I J End: Disposal Complete I->J

Disposal Workflow for this compound

References

Personal protective equipment for handling 5'''-O-Feruloyl complanatoside B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5'''-O-Feruloyl complanatoside B

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling. While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance. Based on the safety data sheet, the following hazards are noted:

  • Potential Hazards : May be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Appearance : Powder[1][2].

  • Solubility : Soluble in DMSO, Pyridine, Methanol, and Ethanol[1].

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or neoprene gloves are recommended. Ensure they are powder-free[3][4].
Eye Protection Safety Goggles or Face ShieldUse safety goggles with side shields or a full-face shield to protect against splashes[4][5][6].
Body Protection Laboratory Coat or GownA clean lab coat or a disposable gown should be worn to protect skin and clothing[3][5].
Respiratory Protection Mask or RespiratorA disposable mask should be worn when handling the powder. For unpacking or in case of spills, an N95 respirator is recommended[6][7].
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

2. Weighing and Preparation of Solutions:

  • Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

  • Use dedicated, clean spatulas and weigh boats for handling the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing. The compound is soluble in DMSO, Pyridine, Methanol, and Ethanol[1].

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3. Use in Experiments:

  • When using solutions of the compound, handle them with the same level of precaution as the solid form.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations[7].

1. Waste Collection:

  • Solid Waste : Collect all contaminated solid waste, such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container[7].

  • Liquid Waste : Collect solutions containing the compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed[7].

  • Contaminated Materials : Any materials used for cleaning spills, such as absorbent pads, should also be collected as solid hazardous waste[7].

2. Storage of Waste:

  • Keep waste containers tightly closed when not in use.

  • Store waste containers in a designated, well-ventilated waste accumulation area.

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service[7].

  • Do not dispose of this compound or its solutions down the drain or in the regular trash[7].

Emergency Procedures

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material and place it into the hazardous waste container[7].

  • Clean the spill area with an appropriate solvent and decontaminate the surface.

Exposure Response:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Add solid to solvent Experimental Use Experimental Use Dissolving->Experimental Use Handle with care Waste Collection Waste Collection Experimental Use->Waste Collection Segregate Waste Waste Storage Waste Storage Waste Collection->Waste Storage Label & Seal Professional Disposal Professional Disposal Waste Storage->Professional Disposal Licensed Vendor

Caption: Workflow for handling this compound.

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Incident Incident Evacuate Evacuate Incident->Evacuate Spill Remove from Source Remove from Source Incident->Remove from Source Exposure Ventilate Ventilate Evacuate->Ventilate Wear PPE Wear PPE Ventilate->Wear PPE Contain & Clean Contain & Clean Wear PPE->Contain & Clean Dispose Waste Dispose Waste Contain & Clean->Dispose Waste First Aid First Aid Remove from Source->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Emergency response plan for spills and exposures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.